The ethylene biosynthesis pathway represents a fundamental hormonal regulatory system in plants that governs diverse physiological processes from seed germination to fruit ripening and stress responses. As the simplest alkene gas and the first discovered gaseous hormone, ethylene's unique properties allow it to function as both an internal hormonal signal and an external communicator between plants. The biosynthesis of ethylene occurs through a relatively simple two-step enzymatic process that converts methionine to the immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and subsequently to ethylene. Despite the apparent simplicity of this pathway, research over the past decades has revealed that plants employ sophisticated regulatory mechanisms at transcriptional, post-translational, and epigenetic levels to precisely control ethylene production in response to developmental cues and environmental stimuli [1].
The core ethylene biosynthesis pathway begins with the amino acid methionine, which is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase. The key committed step in ethylene biosynthesis is the conversion of SAM to ACC by ACC synthase (ACS), which also produces 5'-methylthioadenosine (MTA) as a byproduct. ACC then serves as the substrate for ACC oxidase (ACO), which catalyzes its oxidation to ethylene, carbon dioxide, and cyanide. The potentially toxic cyanide byproduct is rapidly detoxified to β-cyanoalanine by β-cyanoalanine synthases, completing the pathway [1]. Both ACS and ACO belong to multigene families in most plants, allowing for tissue-specific and stimulus-responsive expression patterns that enable precise spatial and temporal control of ethylene production [1] [2].
Table 1: Core Components of the Ethylene Biosynthesis Pathway
| Component | Function | Key Features | Cofactors/Requirements |
|---|---|---|---|
| SAM | General precursor in ethylene biosynthesis | Produced from methionine by SAM synthetase | ATP |
| ACS | Converts SAM to ACC; rate-limiting enzyme | Pyridoxal-5'-phosphate-dependent enzyme; multigene family | PLP (Vitamin B6) |
| ACO | Converts ACC to ethylene | 2-oxoglutarate-dependent dioxygenase; multigene family | Fe²⁺, ascorbate, oxygen |
| ACC | Immediate ethylene precursor | Also functions as signaling molecule independently of ethylene | - |
Recent research has revealed that ACC homeostasis involves not only biosynthesis but also conjugation and transport, adding additional layers of regulation to ethylene production. ACC can be malonylated to form MACC (1-(malonylamino)cyclopropane-1-carboxylic acid) by ACC N-malonyl transferase, which effectively sequesters ACC and removes it from the ethylene biosynthesis pool [3]. Additionally, ACC itself has been shown to function as a signaling molecule independent of its conversion to ethylene, regulating processes such as cell wall metabolism, guard cell differentiation, and vegetative development [1]. This dual role of ACC further emphasizes the importance of precise regulation throughout the biosynthesis pathway.
The ACC synthase (ACS) enzyme catalyzes the rate-limiting step in ethylene biosynthesis and is subject to complex multilayered regulation. ACS belongs to the family of pyridoxal-5'-phosphate-dependent aminotransferases and requires vitamin B6 as a cofactor for activity [1]. In most plants, ACS is encoded by a multigene family with members showing distinct expression patterns in response to various developmental, hormonal, and environmental signals. For instance, in tomato, the differential expression of multiple ACS genes is essential for the transition from autoinhibitory (System I) to autocatalytic (System II) ethylene production during fruit ripening [1].
The transcriptional regulation of ACS genes involves numerous transcription factors that respond to specific physiological contexts. The first identified transcription factor regulating ACS expression was the MADS box factor SlRIN, which directly enhances expression of specific ACS genes during tomato fruit ripening [1]. Since then, multiple transcription factors have been shown to regulate ACS expression, including both positive regulators (e.g., AtWRKY33 for biotic stress responses) and negative regulators (e.g., AtTCP5 in petal development) [1]. This transcriptional control ensures that ACS expression occurs in the appropriate tissues and at the proper developmental stages.
Table 2: Classification and Regulation of ACS Isoforms
| ACS Type | C-terminal Features | Regulatory Mechanisms | Representative Examples |
|---|---|---|---|
| Type 1 | MAPK and CDPK phosphorylation sites | Stabilized by phosphorylation; degraded by ubiquitination | AtACS2, AtACS6 |
| Type 2 | CDPK site + E3 ligase recognition site | Direct ubiquitination and degradation | AtACS4, AtACS5 |
| Type 3 | No conserved modification sites | Regulated via N-terminal degradation | AtACS7 |
At the post-translational level, ACS proteins are classified into three types based on C-terminal sequence elements that determine their regulatory fate. Type 1 ACS proteins contain phosphorylation sites for both mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs), and phosphorylation at these sites generally stabilizes the proteins and promotes ethylene production [1]. Type 2 ACS proteins have a CDPK phosphorylation site but are also targeted for degradation by E3 ubiquitin ligases. Type 3 ACS proteins lack these C-terminal regulatory sites but can be regulated through N-terminal degradation mediated by E3 ligases such as XBAT32 and RIE1 [2]. This elaborate post-translational regulation allows for rapid adjustment of ACS activity in response to changing cellular conditions without requiring new protein synthesis.
While ACS typically catalyzes the rate-limiting step in ethylene biosynthesis, ACC oxidase (ACO) activity can also become limiting under certain conditions, particularly during fruit ripening and in response to specific stresses [1]. ACO is a member of the 2-oxoglutarate-dependent dioxygenase superfamily, but uniquely uses ascorbate rather than 2-oxoglutarate as a co-substrate, with ferrous iron (Fe²⁺) as an essential cofactor [1]. Like ACS, ACO is encoded by multigene families in most plants, allowing for tissue-specific and stimulus-responsive expression patterns.
The transcriptional regulation of ACO genes involves both developmental and environmental signals. During tomato fruit ripening, specific ACO genes show dramatically increased expression that correlates with the rise in ethylene production and the initiation of System II ethylene biosynthesis [1]. Similarly, in response to flooding stress, ACO expression increases to promote ethylene production that facilitates adaptive responses such as aerenchyma formation [4]. Recent research has identified several transcription factors that directly regulate ACO expression, including both positive regulators (e.g., PhERF71 in petunia flower senescence) and negative regulators (e.g., LcKNAT1 in litchi fruit abscission) [2].
Beyond transcriptional control, the metabolic environment significantly influences ACO activity. Since ACO requires oxygen as a substrate, hypoxia can limit ethylene production despite the presence of ACC [4]. Similarly, the availability of ascorbate and Fe²⁺ can modulate ACO activity under certain conditions. The ethylene biosynthesis pathway is also intimately connected with cellular respiration through shared intermediates and cofactors, particularly in climacteric fruits where the burst of ethylene production coincides with increased respiratory activity [4]. This interconnection between ethylene biosynthesis and respiration highlights the integration of hormonal signaling with fundamental metabolic processes in plants.
The quantification of ethylene production is fundamental to studying its biosynthesis and function in plants. Ethylene can be measured from both intact tissues and in vitro assays, with the choice of method depending on the experimental context and required sensitivity. For intact tissues, the headspace accumulation method is most commonly employed, where tissues are enclosed in airtight containers and the ethylene concentration in the headspace is measured over time [3]. This approach allows for non-destructive repeated measurements from the same sample, making it ideal for time-course studies of processes such as fruit ripening.
The standard method for ethylene quantification involves gas chromatography (GC) with flame ionization detection, which provides sensitivity in the parts-per-billion (ppb) range [3]. For increased sensitivity, photoacoustic laser spectroscopy (PALS) can detect ethylene at parts-per-trillion (ppt) levels, but this technique is highly specific to ethylene and requires specialized equipment [3]. When using GC systems, calibration with standard ethylene concentrations is essential, and calculations must account for temperature, pressure, and headspace volume to express ethylene production in molar units (e.g., mol·kg⁻¹·h⁻¹) using the ideal gas law [3].
For in vitro assays of ACS or ACO activity, tissues are homogenized and enzyme activities measured in extracts by quantifying the conversion of labeled or unlabeled substrates to ACC or ethylene, respectively. In the case of ACO activity assays, the reaction typically includes ACC, Fe²⁺, ascorbate, and buffer in a sealed vial, with ethylene accumulation in the headspace measured by GC [3]. These in vitro approaches allow researchers to distinguish between regulatory effects on enzyme activity versus enzyme abundance, providing insights into the specific level of regulation occurring in different physiological contexts.
The measurement of ACC levels and its conjugated form MACC provides crucial information about flux through the ethylene biosynthesis pathway. The most widely used method for ACC quantification is based on the chemical conversion of ACC to ethylene by treatment with NaOCl/HgCl₂, followed by measurement of the resulting ethylene by GC [3]. This method, originally developed by Lizada and Yang in 1979, remains popular due to its relatively simple sample preparation and compatibility with standard GC equipment.
The ACC extraction typically uses sulfosalicylic acid (SSA) or ethanol, with SSA generally providing higher repeatability and requiring less processing time since it doesn't require an evaporation step [3]. A critical consideration in this assay is that the conversion efficiency of ACC to ethylene can vary between sample matrices, making it essential to include spiked samples with known ACC amounts in each batch to determine the specific conversion efficiency for each sample type [3]. For MACC quantification, the method involves acidic hydrolysis of conjugated ACC followed by the same conversion and measurement procedure, with MACC calculated as the difference between ACC content before and after hydrolysis [3].
More recent advances in ACC measurement include direct quantification using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) [3]. While these methods can provide greater specificity and potentially avoid the use of toxic mercury compounds, they often require derivatization steps (GC-MS, CE-LIF) or expensive equipment (LC-MS), making them less accessible for high-throughput applications. The choice between methods therefore depends on the specific requirements of the experiment, available equipment, and number of samples to be processed.
The ethylene signaling pathway begins with perception of the hormone by a family of endoplasmic reticulum-localized receptors. In Arabidopsis, five ethylene receptor isoforms have been identified: ETR1, ETR2, ERS1, ERS2, and EIN4 [5] [6]. These receptors share a common structure with three transmembrane domains at the N-terminus that form the ethylene-binding domain, a GAF domain of unknown function, and C-terminal signaling domains that resemble bacterial two-component systems [5]. The receptors are divided into two subfamilies based on structural features and phylogenetic relationships: Subfamily I (ETR1 and ERS1) and Subfamily II (ETR2, ERS2, and EIN4) [5] [6].
Ethylene binding requires a copper ion cofactor that is delivered to the receptors by the copper transporter RAN1 [5] [7]. The receptors function as homodimers stabilized by disulfide bonds, with each dimer binding a single ethylene molecule [5]. Unlike typical ligand-receptor interactions where binding activates the receptor, ethylene binding actually inactivates the receptor signaling, making ethylene an inverse agonist rather than a traditional activator [5] [6]. In the absence of ethylene, the receptors actively suppress ethylene responses by activating the negative regulator CTR1.
The following diagram illustrates the core ethylene signaling pathway from receptor activation to transcriptional response:
> Ethylene signaling pathway showing suppression of receptor activity upon ethylene binding leading to gene activation.
The central signal transducer in ethylene signaling is EIN2, an ER-localized transmembrane protein that serves as a molecular gatekeeper between the initial membrane-associated events and the nuclear transcriptional response [5] [8]. In the absence of ethylene, CTR1 phosphorylates EIN2, targeting it for degradation by EIN2-Targeting Proteins ETP1/2 through the ubiquitin-proteasome pathway [4]. When ethylene binds to the receptors and inactivates CTR1, EIN2 is dephosphorylated and undergoes proteolytic cleavage, releasing its C-terminal portion (EIN2-C) [5] [8].
The EIN2-C terminal fragment translocates to the nucleus where it plays a dual role in regulating gene expression. First, it stabilizes the transcription factors EIN3 and EIL1 by preventing their ubiquitination and degradation by EBF1/2 F-box proteins [4]. Second, it directly affects mRNA stability by binding to the 3' untranslated regions of specific mRNAs, including those encoding EBF1/2, creating a positive feedback loop that amplifies the ethylene signal [5]. This dual mechanism ensures rapid and robust activation of ethylene responses.
The transcriptional cascade initiated by EIN3/EIL1 activation leads to the expression of hundreds of ethylene-responsive genes, with the Ethylene Response Factors (ERFs) serving as key secondary transcription factors that fine-tune the expression of specific target genes [4]. Different ERFs regulate distinct subsets of ethylene responses, allowing for the specificity of ethylene action in different tissues and under different conditions. This complex transcriptional network enables ethylene to coordinate diverse physiological processes ranging from fruit ripening to stress adaptation through the relatively simple initial signaling pathway.
Recent research has revealed that epigenetic mechanisms play significant roles in regulating ethylene biosynthesis and signaling, providing a layer of control that integrates developmental and environmental cues. DNA methylation, histone modifications, and non-coding RNAs have all been shown to influence the expression of genes involved in ethylene pathways [4]. For example, under low-temperature stress, the DNA methylation status of ethylene signaling genes in tomato fruits changes, subsequently affecting gene expression levels and fruit ripening processes [4]. These epigenetic modifications allow plants to maintain a "memory" of environmental conditions and fine-tune their ethylene responses accordingly.
Environmental factors significantly influence ethylene biosynthesis through both transcriptional and post-translational mechanisms. Stress conditions such as flooding, high salt, mechanical impedance, and pathogen attack can rapidly induce ethylene production by increasing the expression and/or activity of ACS and ACO enzymes [6] [4]. The observation that ethylene signaling components are functionally conserved in charophyte algae suggests that the ethylene pathway originally evolved in aquatic environments, possibly as a response to hypoxic conditions [7]. This evolutionary history explains why flooding remains one of the strongest inducers of ethylene biosynthesis in modern plants.
The interconnection between ethylene and respiration represents another important regulatory node, particularly in climacteric fruits. During fruit ripening, the burst of ethylene production is accompanied by increased respiratory activity, with both processes occurring in mitochondria [4]. The alternative oxidase (AOX) pathway, which bypasses the cytochrome c pathway in mitochondrial electron transport, appears to be particularly important in this context, though the precise regulatory mechanisms linking ethylene and mitochondrial function remain to be fully elucidated [4]. Understanding these connections between hormonal signaling and energy metabolism represents an important frontier in ethylene research.
Precise control of ethylene responses requires not only activation mechanisms but also negative regulation to terminate signals and prevent excessive responses that could be detrimental to plant growth and development. Multiple layers of negative regulation operate throughout the ethylene pathway, from biosynthesis to signaling. In ethylene biosynthesis, an increasing number of transcriptional repressors of ACS and ACO genes have been identified, including factors such as AtERF11, AtABI4, and PsABI5 that suppress ethylene production in specific contexts [1] [2].
At the signaling level, feedback regulation ensures that ethylene responses are appropriately attenuated after their initial activation. The ethylene-inducible F-box proteins EBF1 and EBF2 target EIN3 for degradation, creating a negative feedback loop that limits the duration and intensity of ethylene responses [4]. Additionally, ethylene exposure can lead to increased degradation of ethylene receptors, particularly the ethylene-bound forms, which may contribute to desensitization after prolonged exposure [6]. This complex network of positive and negative regulators allows plants to make precisely calibrated ethylene responses that are appropriate for their developmental stage and environmental conditions.
The importance of optimal ethylene production is evident across numerous physiological processes in horticultural plants. While ethylene promotes fruit ripening, excessive production leads to overripe fruit with reduced shelf life [2]. Similarly, in cucumber fruit elongation, both too little and too much ethylene inhibit proper growth, demonstrating the need for precise dosage control [2]. In flower development, proper ethylene levels are essential for sex determination, with both ethylene-deficient and ethylene-overproducing mutants showing altered flower development [2]. These examples highlight why plants have evolved such complex regulatory networks to control ethylene biosynthesis and signaling.
The manipulation of ethylene biosynthesis and signaling has significant agricultural applications, particularly in controlling fruit ripening and postharvest longevity. Strategies to delay ripening include inhibiting ethylene production through ACS or ACO knockdown, reducing ethylene sensitivity through receptor manipulation, and using ethylene action inhibitors such as 1-MCP [6] [8]. Conversely, in some situations, promoting ethylene responses may be desirable, such as to induce uniform ripening in crops or to trigger premature germination of parasitic plants for field clearance [6]. The deep understanding of ethylene biosynthesis and signaling mechanisms provides multiple potential targets for these manipulation strategies.
Despite significant advances, important knowledge gaps remain in our understanding of ethylene biosynthesis regulation. While numerous transcription factors regulating ACS and ACO expression have been identified, the complete regulatory networks controlling their tissue-specific and stimulus-responsive expression are not fully elucidated [1] [2]. The precise mechanisms coordinating ethylene biosynthesis with adjacent metabolic pathways such as the Yang cycle and polyamine biosynthesis also require further investigation [1]. Additionally, the recently discovered signaling functions of ACC independent of ethylene conversion open new research directions regarding how this dual role is regulated and integrated with other signaling pathways [1].
The ethylene biosynthesis and signaling pathway represents a sophisticated regulatory system that enables plants to coordinate development and adapt to changing environmental conditions. Despite the apparent simplicity of the two-step biosynthesis pathway, multiple layers of regulation—from epigenetic control to post-translational modifications—ensure precise spatial and temporal control of ethylene production. The signaling pathway, with its unique inverse agonist mechanism and cleavage-dependent signal transduction to the nucleus, provides an efficient system for converting the gaseous hormone signal into specific transcriptional responses.
In an industrial context, ethylene (C₂H₄) is not typically "sourced" directly from natural gas and petroleum but is rather produced from them through energy-intensive chemical conversion processes. The table below summarizes the core industrial method and its feedstocks.
| Feature | Description |
|---|---|
| Primary Industrial Process | Steam Cracking of hydrocarbon feedstocks [1] [2] [3]. |
| Primary Feedstocks | From Natural Gas: Ethane (C₂H₆), Propane (C₃H₈) [1] [4] [2]. From Petroleum: Naphtha, Gas Oil [4] [5] [2]. |
| Process Description | Hydrocarbon feedstocks are mixed with steam and heated to 750–950 °C in a furnace, causing thermal decomposition (pyrolysis). The resulting mixture is rapidly quenched and separated through compression and distillation to produce polymer-grade ethylene [1] [2]. |
The following diagram illustrates the key stages and inputs/outputs of the dominant steam cracking process.
Industrial steam cracking process for ethylene production.
Beyond conventional steam cracking, significant research focuses on decarbonizing ethylene production and utilizing alternative feedstocks. The table below compares several promising pathways.
| Production Method | Key Feature | Technology Readiness | Key Metric/Challenge |
|---|---|---|---|
| Electrically Heated Cracking [4] | Replaces fossil fuel combustion with renewable electricity for process heat. | Pilot/Demonstration | Upstream grid carbon intensity is the key driver for net emissions [4]. |
| Carbon Capture & Storage (CCS) [4] | Captives CO₂ from purge gas streams in conventional steam crackers. | Early Commercial | Can reduce GHG emissions by ~20-40% compared to conventional plants [4]. |
| Electrocatalytic CO₂ Reduction (e-ethylene) [6] | Uses renewable electricity to convert captured CO₂ into ethylene. | Research & Development | Energy Efficiency of the electrolyzer is the primary hurdle for economic viability [6]. |
| Oxidative Coupling of Methane (OCM) [7] | Directly converts methane into ethylene in a single reactor. | Research & Development (Historic Demo) | Low carbon efficiency and reaction heat management are significant challenges [7]. |
| Biological Production (EFE Enzyme) [8] | Engineered enzymes convert 2-oxoglutarate into ethylene. | Fundamental Research | Understanding the hybrid radical-polar enzymatic mechanism for future bioengineering [8]. |
The relationships and primary challenges of these alternative pathways are summarized in the following flowchart.
Research pathways and key challenges for decarbonizing ethylene production.
For researchers, the core technical details of these emerging methods are critical.
The biosynthesis of ethylene is a two-step pathway that begins with methionine and is efficiently recycled through the Yang Cycle [1] [2].
The ethylene biosynthesis pathway and the Yang Cycle for methionine recycling.
The activity of ACS and ACO tightly controls ethylene output through multiple mechanisms [4].
| Enzyme | Key Features | Regulatory Mechanisms |
|---|---|---|
| ACC Synthase (ACS) | Multigene family; catalyzes the rate-limiting step [5] [2]. | Transcriptional control (e.g., induced by stress [5]); Post-translational control (protein phosphorylation & ubiquitination regulate stability [4]). |
| ACC Oxidase (ACO) | Multigene family; catalyzes the final step [5]. | Primarily transcriptional control; expression is induced during specific processes like fruit ripening and stress [5] [4]. |
Environmental stresses can significantly upregulate ethylene biosynthesis. Research in Arabidopsis thaliana exposed to toxic metals like cadmium (Cd) provides a clear model [5] [6].
Here are integrated protocols for measuring key components of the ethylene biosynthesis pathway, optimized for efficiency and accuracy [3].
Principle: Ethylene diffusing from plant tissue is accumulated in a sealed container and measured via Gas Chromatography (GC) [3].
Workflow:
General workflow for measuring ethylene production from plant tissues.
Key Steps:
Principle: ACC is quantified indirectly by converting it to ethylene under specific chemical conditions. MACC is measured as the increase in ACC after acidic hydrolysis [3].
Workflow:
Workflow for the analysis of ACC and its conjugate, MACC.
Key Steps:
Principle: Enzyme activities are determined by incubating tissue extracts with specific substrates and measuring the reaction products (ACC for ACS, ethylene for ACO) [3].
| Assay | Enzyme | Substrate | Product Measured |
|---|---|---|---|
| ACS Activity | ACC Synthase | S-adenosyl-L-methionine (SAM) | ACC (quantified via the chemical conversion method in Protocol 2) |
| ACO Activity | ACC Oxidase | 1-aminocyclopropane-1-carboxylic acid (ACC) | Ethylene (measured directly by GC) |
Key Steps:
Ethylene biosynthesis and signal transduction form a critical pathway for plant growth and stress responses. The table below summarizes the core components.
| Component Category | Key Elements | Primary Function |
|---|---|---|
| Biosynthesis Enzymes | ACS (ACC Synthase), ACO (ACC Oxidase) | Catalyze the conversion of Methionine to ethylene via SAM and ACC; ACS is the primary rate-limiting enzyme [1] [2]. |
| Receptors (ER-localized) | ETR1, ETR2, ERS1, ERS2, EIN4 | Bind ethylene; function as negative regulators; inactivate downstream signaling upon ethylene binding [3] [4] [2]. |
| Key Signaling Proteins | CTR1, EIN2, EIN3/EIL1, ERFs | Transduce signal from receptors to transcriptional cascade; CTR1 negatively regulates pathway, while EIN2/EIN3/EIL1/ERFs activate response [3] [4] [2]. |
The canonical signaling pathway, predominantly established through research on Arabidopsis thaliana, is a linear model that is initiated at the endoplasmic reticulum and culminates in the nucleus [3] [1].
The canonical ethylene signaling pathway, showing suppression in the absence of ethylene and activation in its presence.
Accurate ethylene measurement is crucial for physiological studies and post-harvest management. Researchers should select technology based on required sensitivity, selectivity, and application context [5].
| Technology | Detection Principle | Key Characteristics | Typical Applications |
|---|---|---|---|
| Gas Chromatography (GC) | Separation of gas mixtures | High sensitivity and selectivity; requires lab equipment [5] | Precise quantification in research labs [5] |
| Electrochemical Sensing | Chemical reaction producing electrical current | Portable, good sensitivity/selectivity, suitable for IoT integration [5] | Real-time monitoring in storage facilities & transport [5] |
| Optical Sensing (NDIR) | Absorption of specific infrared light | Sensitive, potential cross-sensitivity with gases like ethanol [5] | Controlled atmosphere research [5] |
| Photoacoustic Detection | Sound wave from light absorption | High sensitivity at ppb levels [5] | Fundamental plant physiology research [5] |
| Photocatalytic Degradation | TiO2-mediated oxidation under UV | Not a sensor; an ethylene removal technology [6] | Ethylene scrubbing in post-harvest storage [6] |
Key Performance Metrics for Sensors [5]:
Forward genetic screens using the ethylene "triple response" bioassay in Arabidopsis (characterized by shortened hypocotyl and root, exaggerated apical hook) have been foundational in identifying key signaling mutants (etr, ctr1, ein2, ein3) [3] [1]. Current workflows leverage bioinformatics to mine complex omics data [7].
A bioinformatics workflow for identifying and analyzing ethylene signaling components from omics data [7].
Key databases and tools for this analysis include [7]:
The regulation of ACS protein stability by ubiquitin-mediated degradation is a major control point in ethylene biosynthesis [8].
Protocol Overview: Investigating ACS Protein Degradation
Ethylene research has significant applications in crop science. Engineering ethylene sensitivity by altering the expression of Ethylene Response Factors (ERFs) shows promise for improving crop growth and stress tolerance in the field [9]. Ethylene's role is highly complex and context-dependent, influencing processes like leaf growth inhibition under stress and the promotion of leaf expansion at low concentrations [10] [9].
Emerging research areas include:
A 2023 study provides a high-resolution experimental line list for ethylene in the 6700–7260 cm⁻¹ region and details the methodology used to create it [1]. This work addresses a gap in high-resolution data for this near-infrared region, which is important for remote sensing and quantitative trace gas analysis.
Summary of Key Experimental Details
| Aspect | Description |
|---|---|
| Objective | Provide new high-resolution laboratory data for the ethylene absorption spectrum between 5000 and 9000 cm⁻¹ [1]. |
| Instrumentation | Bruker IFS 125 HR high-resolution Fourier Transform Spectrometer (FTS) on the AILES beamline of the SOLEIL synchrotron [1]. |
| Spectral Range | 5000–9000 cm⁻¹ (with detailed analysis in the 6700–7260 cm⁻¹ interval) [1]. |
| Sample Conditions | Recorded at four temperatures (130, 201, 240, 297 K) and two pressures for each temperature to reduce spectral congestion [1]. |
| Key Output | An empirical line list of over 19,000 absorption lines at 130 K for the 6700–7260 cm⁻¹ region [1]. |
Different research applications call for specific detection techniques. The following table compares methods mentioned in the search results, focusing on trace gas detection and plant physiology.
| Technique | Principle | Typical Applications | Key Advantages / Disadvantages |
|---|
| Fourier Transform Spectroscopy (FTS) [1] | Measures absorption/emission of infrared light across a wide range to create a high-resolution spectrum. | Laboratory analysis, creating reference line lists, remote sensing [1]. | Adv: High resolution, wide spectral range. Disadv: Complex instrumentation. | | Laser-Based Photo-Acoustic Spectroscopy [2] | A laser beam excites gas molecules; the resulting sound wave is detected by a microphone. | Real-time, sensitive trace gas detection in plant physiology and other biological research [2]. | Adv: Extremely sensitive for trace gases, real-time measurement. Disadv: Equipment can be expensive [2] [3]. | | Cavity Ring Down Spectroscopy (CRDS) [1] | Measures the decay rate of light in an optical cavity; the decay time is affected by absorption from the gas sample. | Trace gas analysis, atmospheric chemistry [1]. | Adv: Very high sensitivity. Disadv: Can be limited to narrower spectral regions. | | Gas Chromatography (GC) [3] | Separates gas mixtures in a column, with ethylene typically detected by a Flame Ionization Detector (FID). | Common method for ethylene quantification, especially in plant samples [3]. | Adv: Widely available, can separate multiple gases. Disadv: Requires headspace accumulation, not real-time [3]. |
Based on the search results, here is a generalized workflow for conducting a spectroscopic analysis of ethylene, which can be adapted based on your specific research goals and equipment.
The tables below summarize key thermodynamic properties of ethylene (C₂H₄), compiled from the NIST Standard Reference Data Program and other engineering resources [1] [2] [3].
Table 1: Fundamental Thermodynamic Properties of Ethylene
| Property | Value | Units | Source |
|---|---|---|---|
| Molecular Weight | 28.054 | g/mol | [2] [3] |
| Melting Point | 103.8 - 104.15 | K | [1] [2] |
| Boiling Point (at 1 atm) | 169.35 - 169.40 | K | [1] [3] |
| Critical Temperature | 282.35 - 282.5 | K | [1] [3] |
| Critical Pressure | 5.04 - 5.06 | MPa | [1] [2] [3] |
| Critical Density | 214 - 214.2 | kg/m³ | [2] [3] |
| Critical Volume | 0.131 | L/mol | [1] |
| Gas Constant (Individual) | 296.4 | J/(kg·K) | [2] |
| Triple Point Temperature | 104.0 ± 0.1 | K | [1] [4] |
| Triple Point Pressure | 0.000122 | MPa | [2] |
Table 2: Phase Change and Energy Properties
| Property | Value | Units | Conditions | Source |
|---|---|---|---|---|
| Enthalpy of Vaporization (ΔvapH) | 13.544 | kJ/mol | At boiling point (169.40 K) | [1] |
| Enthalpy of Fusion (ΔfusH) | 3.351 | kJ/mol | At melting point | [1] |
| Enthalpy of Sublimation (ΔsubH) | 18.4 | kJ/mol | At 91.5 K | [1] |
| Entropy of Vaporization (ΔvapS) | 79.95 | J/(mol·K) | At boiling point | [1] |
| Heat Capacity, Cp (gas) | 42.9 | J/(mol·K) | At 25°C | [2] |
| Heat Capacity, Cp (liquid) | 67.4 | J/(mol·K) | At boiling point | [2] |
| Thermal Conductivity | 0.020 | W/(m·°C) | Not specified | [2] |
Table 3: Saturation Vapor Pressure According to Antoine Equation The Antoine Equation provides a model for calculating vapor pressure: log₁₀(P) = A − [B / (T + C)], where P is pressure in bar and T is temperature in Kelvin [1].
| Temperature Range (K) | A | B | C |
|---|---|---|---|
| 149.37 to 188.57 | 3.87261 | 584.146 | -18.307 |
The thermodynamic data for ethylene is established through precise experimental methods.
Measurement Protocols
Data Compilation and Reliability The provided data, especially from the NIST WebBook, is a compilation from numerous primary research studies conducted over decades. Values are often presented as averages from multiple experiments (e.g., boiling point as an "Average of 9 values") to ensure accuracy and reliability [1]. The methodologies are considered foundational and robust, forming the basis for international standard reference data.
The following diagram illustrates the relationship between pressure and temperature for ethylene, highlighting its key thermodynamic states.
This diagram shows the phases of ethylene coexist in equilibrium at the triple point. The vaporization curve ends at the critical point, beyond which the distinct liquid and gas phases do not exist [1] [2].
Ethylene is a gaseous phytohormone that plays a pivotal role in regulating plant growth, development, ripening, senescence, and responses to various stresses and pathogen infections [1]. Accurate measurement of ethylene is critically important in numerous research and industrial fields, including plant physiology, post-harvest technology, and fruit logistics, as it helps in identifying the optimal maturity stage of fruits and vegetables for both short-term and long-term storage, thereby extending their shelf life [1] [2].
Gas Chromatography (GC) remains the most widely used method for separation and analysis of ethylene due to its high selectivity, small sample requirement, and fast analysis capabilities [3] [4]. This guide provides a detailed overview of current GC-based methods, including protocols and a comparative analysis of different detection systems.
Several detection methods can be coupled with GC for ethylene measurement, each with its own advantages and limitations. The choice of detector depends on the required sensitivity, selectivity, and the specific application [3].
The table below summarizes the three primary detection methods used in gas chromatography for ethylene measurement:
Table: Comparison of Ethylene Detection Methods in Gas Chromatography
| Detection Method | Working Principle | Sensitivity | Advantages | Limitations |
|---|---|---|---|---|
| Flame Ionization Detection (FID) | Measures ions produced when organic compounds are burned in a hydrogen-air flame [3]. | Tens of nL L⁻¹ (ppb) [3] | Robust, reliable, widely available, high linearity [3] [4]. | Requires carrier and support gases, destroys sample [3]. |
| Photoionization Detection (PID) | Uses high-energy UV light to ionize gas molecules; the resulting current is measured [3]. | Sub-nL L⁻¹ (ppb) to tens of nL L⁻¹ [3] | High sensitivity, good selectivity for aromatics and olefins [3]. | Sensitivity varies by compound, can be affected by humidity [3]. |
| Reduction Gas Detection (RGD) | Detects gases that reduce heated mercuric oxide to mercury vapor, measured by atomic absorption at 254 nm [5]. | Parts-per-billion (ppb) levels [5] | Exceptionally high sensitivity and selectivity for ethylene and other reduction gases [5]. | Uses toxic mercury compounds, requires specific reactor bed maintenance [5]. |
Other sensing technologies have been developed for specific applications, particularly where GC may be impractical:
This protocol is adapted from methods used to study ethylene evolution in various fruits, suitable for both climacteric and non-climacteric types [1] [5] [8].
This protocol is specifically designed for plant tissues like leaves and apical buds, which release much lower ethylene concentrations than fruits [4].
The following diagram illustrates the logical flow of a typical ethylene measurement experiment, from sample preparation to data analysis.
For high-sensitivity applications, a GC system can be configured with a Reduction Gas Detector (RGD). The following diagram outlines the key components and gas flow path of such a system.
Gas chromatography remains a powerful and versatile technique for the precise measurement of ethylene in various biological samples. The choice of detector—FID for routine analysis, PID for higher sensitivity, or RGD for ultratrace detection—should be guided by the specific sensitivity requirements and application context. The protocols outlined here, from standard fruit measurements to specialized methods for low-emitting tissues, provide a robust framework for researchers to obtain reliable and reproducible data, thereby advancing studies in plant biology, post-harvest technology, and beyond.
1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct biosynthetic precursor to the plant hormone ethylene. Its accurate quantification is essential for understanding plant development and stress responses, but is challenging due to its small size, electroneutrality, and very low concentration in plant tissues [1] [2]. The table below summarizes the key characteristics of different ACC quantification methods.
| Method | Key Principle | Sample Requirement | Key Advantages | Key Limitations / Notes |
|---|---|---|---|---|
| LC-MS/MS (Direct) [1] [2] | Direct measurement via Liquid Chromatography-Tandem Mass Spectrometry | ~10 mg fresh weight | High sensitivity (LOD: 2.5 pg); No derivatization; Includes isotope-labeled internal standard ([²H₄]ACC) to correct for matrix effects [1]. | Requires access to UHPLC-ESI-MS/MS instrumentation. |
| LC-MS/MS (Derivatized) [3] | Derivatization with AccQ-Tag reagent prior to LC-MS/MS analysis | ~10 mg fresh weight | Improved chromatographic retention for ACC; Allows simultaneous analysis of other phytohormone classes in a separate injection [3]. | Requires derivatization step; Sample must be analyzed twice (derivatized for ACC, underivatized for other hormones). |
| Classical Chemical Assay [4] [5] | Indirect quantification by chemical conversion of ACC to ethylene, measured by Gas Chromatography (GC) | ~0.5 g fresh weight | Cost-effective; Does not require MS instrumentation; Protocol for conjugate (MACC) analysis available [4] [5]. | Lower throughput; Requires toxic reagent (HgCl₂); Measures ACC indirectly. |
| Enzyme-linked Methods | In vitro activity assay of ACC Oxidase (ACO) | Varies | Provides functional enzyme activity data, not just metabolite levels [4]. | Not a direct measure of ACC pool size. |
This protocol describes a sensitive and cost-saving method for ACC quantification without derivatization, using liquid-liquid micro-extraction (LLME) for purification [1] [2].
1. Reagents and Equipment
2. Sample Preparation and Extraction
3. Liquid-Liquid Micro-Extraction (LLME) Purification
4. LC-MS/MS Analysis
The workflow for this method is outlined below.
This classic protocol, optimized from the original Lizada and Yang method, quantifies ACC indirectly by measuring the ethylene released from it via chemical reaction [4] [5]. It is also applicable to the conjugated form, MACC.
1. Reagents and Equipment
2. ACC Extraction
3. ACC Quantification via Ethylene Release
4. MACC Quantification by Acid Hydrolysis
The workflow for the chemical assay, including the spiking control, is shown below.
I hope these detailed application notes and protocols assist in your research. Should you need to delve deeper into the analysis of ACC conjugates or enzyme activity assays, please feel free to ask.
ACO (Apocarotenoid Oxygenase/Cleavage Oxygenase) enzymes represent a diverse family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of carotenoids and apocarotenoids across various biological systems. These enzymes play critical physiological roles in multiple organisms, from cyanobacteria to plants and mammals. In plants, ACO is more commonly known as ACC Oxidase, which catalyzes the final step in ethylene biosynthesis by converting 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a crucial plant hormone regulating growth, development, and stress responses [1]. Meanwhile, in cyanobacteria and mammalian systems, ACO enzymes participate in carotenoid metabolism pathways, generating important compounds like retinal and other apocarotenoid signaling molecules [2].
The biochemical diversity of ACO enzymes presents both challenges and opportunities for researchers developing activity assays. These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily, characterized by a double-stranded β-helix (DSBH) core fold containing a typical 2-His-1-carboxylate motif required for iron binding [1]. However, ACO exhibits unique characteristics within this family, as it utilizes ascorbate as a catalyst instead of 2-oxoglutarate, making it a distinctive member of the plant 2OGD superfamily [1]. Understanding these fundamental biochemical properties is essential for developing robust activity assays that accurately measure ACO function in various research and drug development contexts.
The HPLC-based detection method provides a highly sensitive approach for quantifying ACO activity by directly measuring reaction products with precision. This method is particularly valuable for detailed kinetic studies and when working with novel or uncharacterized ACO enzymes where reaction specificity must be confirmed. The protocol leverages separation technology to resolve substrate from products, enabling accurate quantification of even minor reaction components in complex mixtures [3]. This makes it ideal for investigating inhibitor effects on ACO activity or characterizing mutant enzymes with altered catalytic properties, as the chromatographic profile can reveal changes in product distribution or the appearance of atypical reaction products.
Reaction Setup: Combine 2 μg of purified ACO with 200 μL reaction buffer in a suitable container. Gently mix to ensure uniform enzyme distribution without causing denaturation through excessive agitation [3].
Reaction Initiation: Add ethanolic solution of all-trans-8′-apocarotenal to achieve a final concentration of 100 μM. Mix immediately but gently to ensure rapid and uniform substrate distribution throughout the reaction mixture [3].
Incubation Conditions: Transfer the reaction mixture to a shaker-incubator pre-set to 28°C with 500 rpm shaking. Maintain these conditions for exactly 1 minute to allow sufficient product formation while minimizing non-enzymatic degradation [3].
Reaction Termination: Add 300 μL of ice-cold methanol to quench the reaction. Vortex briefly to ensure complete mixing, which effectively denatures the enzyme and halts further catalytic activity [3].
Product Extraction: Add 500 μL of hexane to the quenched reaction mixture. Vortex vigorously for 30-60 seconds to facilitate efficient partitioning of hydrophobic reaction products into the organic phase. Centrifuge at 10,000 × g for 2 minutes to achieve clear phase separation [3].
HPLC Analysis: Carefully collect the upper hexane layer containing extracted products and analyze directly by HPLC using previously established separation conditions. Monitor elution at appropriate wavelengths for detection of all-trans-retinal and other relevant apocarotenoids [3].
Quantification: Quantify the amount of generated all-trans-retinal by comparison against a standard curve generated with known amounts of authentic all-trans-retinal standard. Express enzyme activity as nmol of product formed per minute per mg of enzyme [3].
The spectrophotometric activity assay provides a rapid, continuous method for monitoring ACO activity by measuring substrate depletion or product formation in real time. This approach is particularly valuable for high-throughput screening applications and initial enzyme characterization studies where multiple samples must be processed quickly. The method capitalizes on the distinct spectral properties of carotenoids and apocarotenoids, which exhibit characteristic absorption spectra that alter as the molecular structure changes through enzymatic cleavage [3]. This enables researchers to continuously monitor reaction progress without the need for sample extraction or separation steps, making it ideal for kinetic parameter determination and rapid assessment of enzyme activity under various conditions.
Sample Preparation: Add 6 μg of purified ACO to 100 μL of reaction buffer in a spectrophotometer cuvette or multi-well plate. Include test compounds at this stage if investigating potential inhibitors or activators [3].
Pre-incubation: Incubate the enzyme mixture for 10 minutes at 28°C to allow temperature equilibration and potential interaction with test compounds. This step ensures that observed effects result from genuine enzyme modulation rather than temperature artifacts [3].
Reaction Initiation: Add all-trans-8′-apocarotenal to achieve a final concentration of 25 μM in a total reaction volume of 200 μL. Mix immediately by gentle inversion or plate shaking, taking care to avoid introducing air bubbles that could interfere with absorbance readings [3].
Absorbance Monitoring: Immediately measure absorbance changes at appropriate wavelengths (typically 400-500 nm for apocarotenoids) over time using a spectrophotometer or plate reader maintained at 28°C. Continue monitoring for a sufficient period to establish a linear rate of change (typically 5-30 minutes) [3].
Control Measurements: Perform parallel assays with protein omitted from the reaction mixture to determine the rate of non-enzymatic substrate degradation. Subtract this background rate from experimental measurements to calculate enzyme-specific activity [3].
Data Analysis: Calculate enzyme activity using the extinction coefficient for the substrate or product. For all-trans-8′-apocarotenal, monitor depletion at its maximum absorbance wavelength, or follow the appearance of cleavage products at their characteristic wavelengths [3].
Table 1: Key Comparison of ACO Activity Assay Methods
| Parameter | HPLC-Based Assay | Spectrophotometric Assay |
|---|---|---|
| Detection Principle | Product separation and quantification | Absorbance change monitoring |
| Sensitivity | High (pmol-nmol range) | Moderate (nmol range) |
| Throughput | Low to moderate | High |
| Information Content | Identifies specific products | Measures overall activity |
| Equipment Requirements | HPLC system | Spectrophotometer/plate reader |
| Typical Incubation Time | 1 minute | 10-30 minutes |
| Key Applications | Detailed mechanistic studies, product identification | Kinetic studies, inhibitor screening |
Successful ACO activity measurement requires careful parameter optimization to ensure accurate and reproducible results. The experimental conditions must be tailored to the specific ACO enzyme being studied, as optimal pH, temperature, and co-factor requirements can vary significantly between enzymes from different biological sources. Based on established protocols, the general assay parameters for plant ACO enzymes include a slightly acidic pH (7.0-7.5) and temperatures ranging from 25-30°C, reflecting physiological conditions in plant tissues [3] [1]. Additionally, the critical cofactors including Fe(II), ascorbate, and molecular oxygen must be present in sufficient quantities to support maximal enzyme activity, as ACO belongs to the class of non-heme iron-containing enzymes that require these components for catalytic function [1].
For specialized applications, such as studying inhibitor effects or characterizing enzyme variants, researchers may need to modify standard protocols to address specific experimental questions. When investigating detergent effects, for example, particular attention should be paid to the choice and concentration of detergent in the reaction mixture, as linear polyoxyethylene detergents like tetraethylene glycol monooctyl ether (C8E4) have been shown to strongly inhibit the apocarotenoid oxygenase activity of ACO enzymes [2]. Similarly, when working with membrane-associated forms of ACO, additional optimization may be required to maintain enzyme stability and activity throughout the assay procedure.
Table 2: Key Experimental Parameters for ACO Activity Assays
| Parameter | Recommended Conditions | Notes and Variations |
|---|---|---|
| Temperature | 28°C | Range: 25-30°C depending on enzyme source |
| pH | 7.0 (HEPES-NaOH) | Plant ACOs typically pH 7.0-7.5 |
| Reaction Time | 1 min (HPLC), 10-30 min (spectrophotometric) | Optimize for linear product formation |
| Enzyme Amount | 2-6 μg per reaction | Adjust based on specific activity |
| Substrate Concentration | 25-100 μM | Varies with substrate type and Km |
| Essential Cofactors | Fe(II), Ascorbate, O₂ | Critical for catalytic activity |
| Detergent | 0.05% Triton X-100 | Avoid linear polyoxyethylene detergents |
The sensitivity of detection varies considerably between different ACO assay formats, with each method offering distinct advantages for specific applications. For ethylene-producing ACO enzymes (ACC oxidases), gas chromatography provides detection in the ppb range (1:10⁹), while more advanced techniques like photoacoustic laser spectrophotometry can achieve exceptional sensitivity at the ppt level (1:10¹²) [4]. For apocarotenoid-cleaving ACO enzymes, HPLC-based detection typically allows quantification in the pmol to nmol range, depending on the detection method employed and the extinction coefficients of the target compounds [3]. Understanding these detection limitations is crucial for selecting the appropriate methodology and ensuring that measured activities fall within the quantifiable range of the chosen assay.
Quantification approaches for ACO activity also vary based on the specific assay format. For HPLC-based methods, quantification typically involves comparison against authentic standards, with calibration curves generated using known amounts of purified reaction products [3]. For spectrophotometric assays, activity calculations rely on extinction coefficients of substrates or products, with continuous monitoring allowing direct determination of reaction rates [3]. In all cases, inclusion of appropriate controls is essential to account for non-enzymatic substrate degradation or product formation, particularly when working with unstable compounds like apocarotenoids or when testing potential inhibitors that might interfere with detection methods.
The development of covalent inhibitors targeting ACO enzymes has gained significant interest in drug discovery due to their potential for prolonged pharmacodynamic effects and enhanced potency. An effective screening workflow for identifying such inhibitors begins with initial rapid screening using the spectrophotometric assay to identify potential hit compounds that modulate ACO activity [5]. This primary screening should include appropriate controls to distinguish between genuine enzyme inhibition and interference with the detection system. Promising hits from the initial screen then progress to secondary validation using more rigorous HPLC-based assays to confirm mechanism of action and determine inhibition constants.
The experimental design for inhibitor screening must account for the unique characteristics of covalent inhibitors, which typically exhibit time-dependent inhibition as the covalent bond forms with the target enzyme. This requires extended pre-incubation periods of test compounds with the enzyme before substrate addition, unlike reversible inhibitors where pre-incubation may be minimal [5]. Additionally, researchers should implement dilution experiments to confirm the irreversibility of inhibition by demonstrating that enzyme activity does not recover after extensive dilution of the enzyme-inhibitor complex. These specialized approaches are essential for accurately characterizing covalent inhibitors and avoiding false positives or misinterpretation of results.
Interpretation of inhibitor screening data for ACO enzymes requires careful analysis of kinetic parameters and consideration of the enzyme's reaction mechanism. For covalent inhibitors, the time-dependent progression of inhibition is a key characteristic, typically manifesting as a decrease in enzyme activity with increasing pre-incubation time [5]. Analysis of this time dependence allows calculation of the inactivation rate constant (kₘₐₓ) and the inhibitor concentration required for half-maximal inactivation (Kᵢ), which together provide a quantitative measure of inhibitor potency. Additionally, researchers should assess the stoichiometry of inactivation to confirm that inhibition results from specific binding rather than non-specific enzyme modification or aggregation.
Hit validation should include counter-screening assays to exclude compounds that interfere with the detection system or non-specifically disrupt enzyme function. For ACO inhibitors, this is particularly important given the enzyme's susceptibility to inhibition by various detergents and metal-chelating agents [2]. Confirmed hits should be further characterized through structural analysis to identify the specific residues modified by the covalent inhibitor, with cysteine residues often being targeted due to their nucleophilic properties. Mass spectrometry analysis of inhibited enzyme can provide definitive evidence of covalent adduct formation and identify the specific modification sites, guiding subsequent optimization of inhibitor selectivity and potency.
In plant systems, ACO (ACC oxidase) occupies a critical position in the ethylene biosynthesis pathway, catalyzing the final step in which ACC is converted to ethylene [1]. While initially believed to be constitutively active, emerging evidence demonstrates that ACO serves as a key regulatory point in ethylene production during specific developmental processes and stress responses [1]. This regulatory function makes ACO an attractive target for manipulating ethylene levels in agricultural and post-harvest applications. The enzyme's activity is subject to multilevel control, including transcriptional regulation, post-transcriptional modification, and post-translational mechanisms that fine-tune ethylene production in response to various internal and external signals.
The transcriptional regulation of ACO genes represents a primary mechanism for controlling enzyme activity, with distinct ACO isoforms exhibiting specific expression patterns during plant development and in response to environmental stimuli [6]. Recent research has identified several transcriptional repressors that regulate ACO expression, including seven transcription factors from different families (bZIP, C2H2, Homeobox, MADS-box, and Trihelix) that directly suppress ACO promoter activity [6]. Beyond transcriptional control, ACO activity is also modulated by subcellular localization and the availability of essential cofactors, particularly Fe(II) and ascorbate, which are required for catalytic function [1]. Understanding these regulatory mechanisms provides valuable insights for developing strategies to modulate ACO activity for research or practical applications.
ACO activity assays find diverse applications across multiple research domains, from basic enzyme characterization to drug discovery efforts. In plant biology, these assays are essential for understanding the role of ethylene in developmental processes like fruit ripening, flower senescence, and stress responses [4] [6]. The protocols described enable researchers to quantify ACO activity in various plant tissues, monitor changes during development, and assess the impact of genetic modifications on ethylene biosynthesis. These applications have significant implications for agriculture and food industries, where controlling ethylene production can extend shelf life, improve stress tolerance, and optimize harvest timing.
In pharmaceutical and therapeutic contexts, ACO enzymes represent promising drug targets for various conditions. Although direct connections to human disease may not be immediately apparent, the conservation of ACO-like enzymes across species and their role in retinoid metabolism suggests potential applications in visual disorders, cancer, and metabolic diseases [2]. The activity assays described in this document provide essential tools for high-throughput screening of compound libraries to identify ACO modulators with therapeutic potential. Furthermore, these assays support mechanistic studies to elucidate the precise molecular mechanisms of ACO catalysis and inhibition, facilitating structure-based drug design and optimization of lead compounds for enhanced potency and selectivity.
Diagram 1: Comprehensive workflow for ACO enzyme activity assays showing parallel methodological approaches and key experimental steps. The diagram highlights the decision points between HPLC-based and spectrophotometric assays, with distinctive coloring for each pathway.
Diagram 2: Activity-based workflow for identifying and characterizing covalent inhibitors of ACO enzymes. The process flows from primary screening through hit validation to detailed mechanistic studies, with color coding distinguishing each phase of the investigation.
Researchers implementing ACO activity assays may encounter several technical challenges that can affect data quality and reproducibility. One frequent issue is low enzymatic activity, which may result from improper handling or storage of the enzyme. ACO enzymes are generally sensitive to freeze-thaw cycles and prolonged storage; thus, it is recommended to use freshly purified enzyme whenever possible and aliquot samples for single use to maintain activity [3] [2]. Additionally, the iron cofactor may require reconstitution for optimal activity, particularly for recombinant enzymes expressed in heterologous systems. Including reducing agents like dithiothreitol (DTT) in purification buffers at concentrations of 1 mM can help maintain the reduced state of the iron center and preserve enzyme activity [2].
Another common challenge involves high background signals in spectrophotometric assays due to non-enzymatic substrate degradation. Apocarotenoid substrates are particularly susceptible to oxidative degradation when exposed to light, oxygen, or certain metal ions. To minimize this background, prepare substrate solutions fresh daily, protect them from light using amber vials or foil wrapping, and include appropriate no-enzyme controls in every experiment [3]. For HPLC-based assays, incomplete extraction of reaction products can lead to underestimation of enzyme activity. This can be addressed by optimizing the extraction solvent composition and including internal standards to monitor extraction efficiency. When working with new ACO enzymes or substrates, it is advisable to perform extraction recovery experiments to validate the completeness of product recovery.
Successful implementation of ACO activity assays requires systematic optimization of key parameters and implementation of rigorous quality controls. For assay development, begin by conducting time course experiments to establish the linear range of product formation, ensuring that measured activities represent initial velocities rather than substrate depletion or product inhibition. Similarly, perform enzyme titration studies to determine the appropriate enzyme concentration that yields measurable product formation while maintaining linearity with respect to enzyme amount. These preliminary experiments are essential for establishing robust assay conditions that generate reliable, reproducible data.
Implementing appropriate controls is critical for validating ACO activity measurements. Essential controls include:
Additionally, researchers should establish quality control metrics for routine monitoring of assay performance, such as Z-factor calculations for high-throughput applications or control charts tracking the activity of reference enzyme preparations over time. These measures help identify potential issues with reagent stability, equipment performance, or technical execution before they compromise experimental results.
The comprehensive protocols and methodological considerations presented in this document provide researchers with a solid foundation for conducting robust ACO enzyme activity assays across various applications. The complementary approaches of HPLC-based and spectrophotometric assays offer flexibility for different research needs, from detailed mechanistic studies to higher-throughput screening applications. As research on ACO enzymes continues to evolve, these assay formats will remain essential tools for elucidating the biological functions of these enzymes and developing therapeutic interventions targeting their activity. By adhering to the optimized conditions and quality control measures outlined herein, researchers can generate reliable, reproducible data that advances our understanding of ACO biology and facilitates the development of ACO-targeted therapeutics.
Ethylene signaling represents a crucial regulatory pathway in plants, governing diverse physiological processes from seed germination to fruit ripening and stress responses. This gaseous hormone exerts its effects through a well-characterized signal transduction pathway that begins at the endoplasmic reticulum membrane and culminates in transcriptional regulation within the nucleus. The ethylene signaling pathway is highly conserved across plant species, with orthologous components identified in both monocots and dicots, making research methodologies broadly applicable across plant systems [1] [2]. Recent advances have revealed that the linear framework of ethylene signaling has expanded into a complex network with multiple regulatory circuits, including receptor complexes, protein degradation mechanisms, and cross-talk with other hormone pathways [3].
The scope of ethylene signaling research encompasses both fundamental mechanistic studies and applied agricultural research. For fundamental studies, researchers investigate the structure-function relationships of signaling components, regulatory mechanisms such as protein turnover, and interaction networks among pathway components. In applied contexts, ethylene research aims to improve crop traits such as shelf life, stress tolerance, and yield by modulating ethylene responses [4]. The methods outlined in this document provide comprehensive protocols for both research avenues, incorporating traditional genetic and physiological approaches alongside modern omics technologies and computational tools. These methodologies enable researchers to dissect ethylene responses at multiple biological levels, from molecular interactions to whole-plant phenotypes [5] [6].
Bioinformatics resources have become indispensable for ethylene research, enabling researchers to mine large-scale omics data and identify ethylene-related genes and regulatory elements. The availability of diverse omics datasets in public repositories provides a rich resource for gene mining, though the volume and heterogeneity of these data present challenges for integration and interpretation [5]. Specialized databases have been developed to facilitate ethylene signaling research, including:
These databases enable researchers to identify orthologous genes across species, analyze expression patterns under various conditions, and detect cis-regulatory elements in promoter regions that may mediate ethylene responsiveness. For microRNA analysis in ethylene signaling, tools such as miRDeep-2 and miRDP can be employed for miRNA identification, while psRNATarget facilitates the prediction of miRNA targets [5].
A standardized bioinformatics workflow enables systematic identification and characterization of ethylene signaling components across plant species. This workflow begins with data acquisition from appropriate genomic or transcriptomic databases, followed by sequence analysis to identify homologous genes. Subsequent steps include phylogenetic analysis to determine evolutionary relationships, promoter analysis to identify conserved cis-regulatory elements, and expression profiling across different tissues, developmental stages, or experimental conditions [5].
The following diagram illustrates the bioinformatics workflow for ethylene signaling gene discovery:
Figure 1: Bioinformatics workflow for identifying ethylene signaling components, from data acquisition to functional annotation.
The triple response assay in etiolated seedlings represents the foundational phenotypic assay in ethylene signaling research. First observed by Neljubow in 1901 and later adapted for genetic screens in Arabidopsis, this assay quantifies the characteristic morphological changes when dark-grown seedlings are exposed to ethylene: inhibition of hypocotyl and root elongation, hypocotyl thickening, and exaggerated apical hook formation [1] [7]. The protocol involves surface-sterilizing seeds, plating them on defined growth medium, and growing them in complete darkness for 3-5 days in either air or air containing ethylene (typically 0.5-10 μL/L). For consistent results, researchers must control light exposure, temperature, and humidity throughout the experiment, as these factors can modulate ethylene sensitivity [6].
The triple response phenotype provides a sensitive bioassay for ethylene sensitivity and has been instrumental in identifying key ethylene signaling mutants. Ethylene-insensitive mutants (e.g., etr1, ein2, ein3) fail to show the triple response when treated with ethylene, while constitutive response mutants (e.g., ctr1) exhibit the triple response even in the absence of ethylene [1] [2]. The assay can be adapted for dose-response studies to determine ethylene sensitivity or for time-course experiments to analyze response kinetics. For quantitative assessment, researchers measure hypocotyl length, root length, and hypocotyl diameter using image analysis software such as ImageJ, with typically 20-30 seedlings per treatment group to ensure statistical power [7] [6].
While the triple response is highly conserved in eudicots, research in monocots and other plant species requires modified phenotyping approaches. A comparative study of ethylene growth response kinetics across plant species revealed significant variation between eudicots and monocots. All eudicots studied (Arabidopsis, kale, canola, tomato, poppy, and beetberry) showed prolonged growth inhibition throughout ethylene exposure. In contrast, monocot species exhibited divergent responses: white millet showed a rapid, transient inhibition, rice demonstrated growth stimulation after slow onset, and barley displayed a biphasic response with transient inhibition followed by prolonged inhibition [7].
These species-specific responses highlight the importance of tailoring phenotyping protocols to the plant species and growth stage of interest. For studies in monocots, researchers should employ time-lapse imaging to capture dynamic growth responses, as these transient patterns may be missed in traditional end-point analyses. The protocol involves growing seedlings under controlled conditions and capturing images at regular intervals (e.g., every 5-10 minutes) before, during, and after ethylene treatment. Custom software or manual tracking can then be used to quantify growth rates and identify response phases [7]. This approach has revealed that ethylene affects growth through both EIN3/EIL1-dependent and independent pathways, with the latter involving modulation of gibberellin levels [7].
Table 1: Ethylene Growth Responses Across Plant Species
| Plant Species | Type | Ethylene Response Pattern | Key Characteristics | Research Applications |
|---|---|---|---|---|
| Arabidopsis thaliana | Eudicot | Triple response | Hypocotyl & root inhibition, thickened hypocotyl, apical hook | Genetic screens, signaling mechanism studies |
| Tomato | Eudicot | Prolonged inhibition | Sustained growth reduction during ethylene exposure | Fruit ripening studies, agricultural applications |
| Rice | Monocot | Growth stimulation | Slow onset growth promotion | Yield enhancement research |
| White millet | Monocot | Transient inhibition | Rapid, temporary growth inhibition | EIN3-independent pathway studies |
| Barley | Monocot | Biphasic response | Transient inhibition followed by prolonged inhibition | Complex response mechanism analysis |
The functional characterization of ethylene signaling components relies heavily on molecular techniques for gene manipulation and expression analysis. CRISPR-Cas9 gene editing has become a powerful tool for creating loss-of-function mutants in ethylene pathway genes, as demonstrated in maize where knockout of ZmACO2 led to reduced ethylene production and increased meristem activity, resulting in longer ears with more kernels [4]. The protocol involves designing guide RNAs targeting specific ethylene genes, assembling CRISPR constructs, transforming plants, and screening for mutations. Complementarily, overexpression studies using constitutive promoters (e.g., Ubiquitin promoter) allow researchers to test gene function through gain-of-function approaches [4].
For comprehensive expression analysis, quantitative RT-PCR provides sensitive measurement of transcript levels for ethylene pathway genes, while RNA-seq enables genome-wide profiling of ethylene-responsive genes. The protocol for RNA-seq analysis of ethylene responses includes tissue collection under controlled conditions, RNA extraction with quality verification, library preparation, sequencing, and bioinformatic analysis to identify differentially expressed genes. These transcriptomic studies have revealed that ethylene signaling initiates transcriptional waves, with immediate targets of EIN3 leading to subsequent activation of downstream genes [2]. For spatial and temporal expression patterns, promoter-reporter fusions (e.g., GUS or GFP) provide visual representation of where and when ethylene pathway genes are expressed, requiring stable transformation and histological analysis [6].
Protein-level analyses are essential for understanding the regulation and interactions of ethylene signaling components. Western blotting is routinely used to monitor protein accumulation, particularly for key transcription factors like EIN3 whose stability is centrally regulated by ethylene. The protocol involves protein extraction from plant tissues, SDS-PAGE separation, transfer to membranes, and immunodetection using specific antibodies. This approach has been instrumental in demonstrating that ethylene stabilizes EIN3 by preventing its proteasomal degradation [3]. For studying protein-protein interactions, yeast two-hybrid screening and co-immunoprecipitation (Co-IP) methods are widely employed. Co-IP protocols require preparation of plant protein extracts, incubation with specific antibodies, pull-down of immune complexes, and identification of associated proteins by mass spectrometry [2].
Ethylene receptor function can be assessed through biochemical assays measuring histidine kinase activity in vitro. These assays typically involve recombinant expression of receptor intracellular domains, purification, and measurement of autophosphorylation using radiolabeled ATP. Such approaches have revealed that subfamily I receptors (ETR1, ERS1) possess histidine kinase activity, while subfamily II receptors (ETR2, EIN4, ERS2) have serine/threonine kinase activity [2]. Additionally, ethylene binding assays using radiolabeled ethylene or inhibitor studies provide information on receptor-ligand interactions. For these assays, membrane fractions containing ethylene receptors are incubated with [14C]ethylene and binding is quantified, requiring careful control of anaerobic conditions and copper supplementation since ethylene binding depends on copper ion cofactors provided by RAN1 [3] [2].
Accurate measurement of ethylene production is crucial for understanding ethylene biosynthesis and its relationship to signaling outputs. The most common method uses gas chromatography to quantify ethylene emitted from plant tissues. The protocol involves sealing tissues in containers for a specific period, withdrawing headspace gas samples, and analyzing them on a gas chromatograph equipped with a flame ionization detector. For increased sensitivity, photoacoustic spectroscopy can detect ethylene at sub-parts-per-billion levels [6]. To assess signaling outputs beyond phenotypic observations, molecular markers of ethylene response provide sensitive readouts. Commonly used markers include transcript levels of ERF1 and other primary ethylene response genes, which can be measured by qRT-PCR or through promoter-reporter constructs [2].
The protocol for assessing ethylene signaling outputs includes treating plants or specific tissues with ethylene (or ethylene inhibitors such as 1-MCP), collecting samples at appropriate time points, and measuring expression of marker genes. This approach has revealed that ethylene responses are highly dependent on tissue context, developmental stage, and interactions with other hormone pathways. For example, in maize inflorescences, ethylene levels influence meristem activity and floret development through modulation of other hormones, ultimately affecting kernel number and yield [4]. The interaction between ethylene and gibberellin has been particularly well-documented, with studies showing that ethylene affects GA levels and sensitivity, which in turn modulates growth inhibition kinetics [7].
Table 2: Key Molecular Techniques in Ethylene Signaling Research
| Technique Category | Specific Methods | Applications in Ethylene Research | Critical Parameters |
|---|---|---|---|
| Gene Manipulation | CRISPR-Cas9, Overexpression, RNAi | Functional analysis of signaling components | Guide RNA design, transformation efficiency, off-target effects |
| Expression Analysis | qRT-PCR, RNA-seq, Promoter-reporters | Transcriptional regulation, spatial patterns | RNA quality, reference genes, normalization methods |
| Protein Analysis | Western blot, Co-IP, Kinase assays | Protein stability, interactions, activity | Antibody specificity, protein complex preservation |
| Hormone Measurement | Gas chromatography, ELISA | Ethylene production, precursor levels | Sampling timing, detection sensitivity, calibration |
| Signaling Outputs | Marker gene expression, Phenotypic scoring | Response quantification, pathway activity | Time after treatment, appropriate controls |
The core ethylene signaling pathway has been extensively characterized through genetic and biochemical studies, primarily in Arabidopsis but with conservation across plant species. The pathway begins with ethylene perception at the endoplasmic reticulum membrane by a family of receptors (ETR1, ERS1, ETR2, EIN4, ERS2) that function as negative regulators. In the absence of ethylene, the receptors activate the Raf-like kinase CTR1, which phosphorylates and negatively regulates EIN2. Ethylene binding inactivates receptor signaling, leading to CTR1 inactivation and de-repression of EIN2 [1] [2]. The C-terminal portion of EIN2 is cleaved and translocates to the nucleus, where it stabilizes the transcription factors EIN3 and EIL1 by preventing their ubiquitination and degradation by the proteasome. EIN3 and related transcription factors then activate primary ethylene response genes, including ERF family transcription factors that regulate downstream targets [3] [2].
The following diagram illustrates the core ethylene signaling pathway and key regulatory mechanisms:
Figure 2: Core ethylene signaling pathway with key regulatory mechanisms, from ethylene perception to transcriptional responses.
The experimental workflow for comprehensive ethylene signaling research integrates multiple approaches to unravel pathway complexity. A typical research program begins with phenotypic screening using the triple response assay or other relevant physiological readouts, proceeds to molecular characterization of signaling components, and culminates in functional validation through genetic and biochemical approaches. For studies in crop species, the workflow often includes comparative analysis with model systems like Arabidopsis to identify conserved and divergent mechanisms [7]. The integration of omics technologies provides systems-level understanding, while targeted assays yield mechanistic insights into specific pathway components.
Throughout this workflow, researchers must employ appropriate controls and validation steps to ensure experimental robustness. Essential controls include ethylene-insensitive mutants (e.g., ein2) to confirm ethylene-specific responses, treatment with ethylene biosynthesis inhibitors (e.g., AVG) or perception blockers (e.g., 1-MCP) to establish dependence on ethylene signaling, and multiple independent transgenic lines to verify genetic effects. The complexity of ethylene signaling, with its multiple feedback loops and cross-talk with other pathways, necessitates multidisciplinary approaches that combine genetic, physiological, biochemical, and computational methods to obtain a comprehensive understanding of this crucial signaling pathway [3] [2].
The methodologies outlined in this document provide researchers with a comprehensive toolkit for investigating ethylene signaling across plant species and biological scales. While the core pathway is well-established, ongoing research continues to reveal new regulatory mechanisms and interactions with other signaling networks. The integration of traditional and emerging technologies will further advance our understanding of ethylene responses, with single-cell omics, advanced imaging, and structural biology approaches offering new insights into the spatial organization and molecular mechanisms of ethylene signaling.
For applied research, the methodologies described enable precision manipulation of ethylene responses to improve agricultural traits. The successful enhancement of maize yield through modulation of ethylene biosynthesis demonstrates the translational potential of fundamental ethylene research [4]. Future efforts will likely focus on tissue-specific and conditional regulation of ethylene responses to optimize crop performance without compromising other agronomic traits. As research progresses, the continued development and refinement of these methods will support both basic science and agricultural innovation in the field of ethylene biology.
Ethylene is a gaseous plant hormone that initiates and coordinates the ripening process in climacteric fruits, characterized by a surge in respiration and ethylene production [1] [2].
The diagram below illustrates the ethylene biosynthesis and signaling pathway.
Successful commercial ripening requires precise control over ethylene concentration, temperature, humidity, and duration [5].
Objective: To initiate and uniformly ripen climacteric fruits (e.g., mango, banana, avocado) to a pre-climacteric stage for transport and marketing [5].
Materials:
Procedure:
The workflow for this commercial protocol is summarized below.
Ethylene action can be precisely regulated using inhibitors, which is crucial for extending shelf-life and managing harvest windows [1] [2].
These protocols are designed for laboratory-scale research to study ethylene production and its effects.
Objective: To quantify the rate of ethylene production from fruit samples using gas chromatography (GC) [1] [6].
Materials:
Procedure:
[Ethylene] * Jar Volume / (Fruit Weight * Time) (e.g., µL C₂H₄ kg⁻¹ h⁻¹) [6].Objective: To assess the impact of exogenous ethylene on ripening parameters in a controlled environment.
Materials:
Procedure:
This table provides a reference for expected changes in key parameters during ethylene-driven ripening.
| Fruit Type | Ethylene Production Peak (µL kg⁻¹ h⁻¹) | Key Ripening Changes Triggered by Ethylene | Recommended Commercial Ethylene Treatment [5] |
|---|---|---|---|
| Tomato | ~10-100 [3] | Color (lycopene synthesis), softening (polygalacturonase activity), aroma volatiles | 100-150 ppm for 24-48h at 20°C |
| Banana | ~10-100 [1] | Peel de-greening, pulp sweetening, softening | 10-100 ppm for 24h at 18-22°C |
| Apple | ~10-100 [1] | Skin color development, starch-to-sugar conversion, aroma production | 10-50 ppm for 24-72h at 15-20°C |
| Mango | ~1-10 [1] | Skin color change, mesocarp softening, aroma development | 10-100 ppm for 24-48h at 20-22°C |
| Avocado | ~100-1000 [1] | Mesocarp softening, oil synthesis, skin darkening | 10-100 ppm for 24-48h at 18-22°C |
| Compound | Mode of Action | Application Context | Example Use Case |
|---|---|---|---|
| Ethephon (Ethrel) | Releases ethylene upon metabolism [1]. | Pre-harvest, field application | To accelerate and synchronize ripening in tomatoes or cherries before harvest [1]. |
| 1-MCP (SmartFresh) | Binds irreversibly to ethylene receptors, blocking perception [1] [2]. | Postharvest, storage facilities | Extending shelf-life of apples and pears by delaying softening and over-ripening [1]. |
| AVG (ReTain) | Inhibits ACC Synthase (ACS), reducing ethylene biosynthesis [1] [2]. | Pre-harvest, orchard application | Delaying harvest in peaches to manage fruit load and reduce pre-harvest drop [1]. |
Current research is moving beyond simple ethylene application to understanding the complex network controlling ripening.
No, they are fundamentally different and should not be confused. Ethylene (C₂H₄) is a natural plant hormone. Ethylene Oxide (EtO, C₂H₄O) is a synthetic, highly toxic, and flammable gas used to sterilize medical equipment [7] [8]. Its use is strictly regulated due to its carcinogenicity, and it has no application in food ripening.
No. Only climacteric fruits respond to external ethylene with a complete ripening program. Non-climacteric fruits may undergo some color changes (de-greening) due to ethylene, but their flavor, sweetness, and aroma will not improve postharvest [1].
This protocol outlines the method for measuring ethylene concentrations in fruit samples using Gas Chromatography, a pivotal technique for determining ethylene production rates [1].
Ethylene, a gaseous phytohormone, is synthesized from S-adenosylmethionine (SAM) via the intermediate 1-aminocyclopropane-1-carboxylic acid (ACC) [1]. Its concentration is a key indicator of metabolic activity in climacteric fruits. This method involves sampling the gas surrounding a fruit (external) or from its internal cavities (internal), followed by separation and quantification using GC with a flame ionization detector (FID).
A. Sample Preparation and Incubation
B. Gas Sampling
C. Gas Chromatography Analysis
The ethylene production rate is expressed as the amount of ethylene produced per unit mass of fruit per unit time.
Formula:
Ethylene Production Rate (nL/g/h) = (C * V) / (m * t)
Where:
C = Measured ethylene concentration in the container headspace (nL/mL or ppm, v/v)V = Volume of the sealed container's free air space (mL)m = Mass of the fruit sample (g)t = Incubation time (hours)Example Calculation:
If a 150 g apple is incubated for 1 hour in a 1000 mL container, and the GC measures a headspace concentration of 5 ppm (equivalent to 5 nL/mL), the calculation is:
Ethylene Production Rate = (5 nL/mL * 1000 mL) / (150 g * 1 h) = 33.3 nL/g/h
The entire procedure, from sample preparation to data interpretation, can be visualized in the following workflow. The DOT code for this diagram is provided for your reference.

| Factor | Description & Impact on Ethylene Production | Experimental Consideration |
|---|---|---|
| Fruit Type | Climacteric fruits (e.g., tomato, apple) show a dramatic, autocatalytic rise in ethylene production during ripening. Non-climacteric fruits do not [1]. | Fundamental to hypothesis and experimental design. |
| Maturity Stage | Ethylene production rate is not static; it peaks at specific ripening stages in climacteric fruit [2] [3]. | Time-series measurements are essential to capture dynamics. |
| Environmental Cues | Temperature, light, and stress (e.g., wounding, hypoxia) can significantly modulate ethylene biosynthesis [4]. | Strictly control incubation conditions. Report conditions in detail. |
Ethylene production and the plant's response to it are two sides of the same coin. The biosynthesis pathway produces the hormone, while the signaling pathway allows the plant to perceive it and trigger physiological changes, such as ripening [4].
The core biosynthesis pathway involves a simple two-step conversion:
Methionine -> (via ACS) -> ACC -> (via ACO) -> Ethylene [4].
The signaling pathway is more complex, involving key steps of receptor inactivation and transcriptional activation [4]. The DOT script below models this pathway.

Moving beyond basic measurement, kinetic modeling integrates transcriptomic, proteomic, and metabolic data to simulate and predict ethylene production dynamics. This systems biology approach can reveal novel regulatory mechanisms, such as the potential impact of the dead-end product MACC or post-translational regulation of ACO [2] [3].
I hope these detailed application notes and protocols provide a solid foundation for your research on ethylene in fruits. Should you require further specifics on GC model settings or data analysis scripts, please do not hesitate to ask.
You can adapt the core parameters from established methods for various plants and tissues. The table below summarizes a detailed protocol for studying root architecture and general treatment parameters.
Table 1: Ethylene Treatment Protocols for Plants
| Protocol Aspect | Specific Parameters & Methods |
|---|---|
| Experimental Model | Arabidopsis thaliana (seedlings) [1] |
| Growth System | Hydroponic setup in a magenta box; seedlings on a polypropylene mesh supported by polycarbonate wedges [1] |
| Treatment Application | Treatment with ethylene gas or its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC) [1] |
| Ethylene Concentration | 10 ppm (for fruit treatment protocol) [2] |
| Treatment Duration | 24 hours (for fruit treatment protocol) [2] |
| Temperature During Treatment | 20°C (for fruit treatment protocol) [2] |
| Post-Treatment Analysis | Roots are spread on agar plates with a brush for high-resolution imaging and analysis with ImageJ software [1]. Ethylene production and respiration rates can be monitored by placing treated samples in sealed jars [2]. |
For the root system architecture protocol, the experimental workflow can be visualized as follows:
Diagram Title: Root Phenotyping Workflow
A deep understanding of the pathway is crucial for interpreting treatment results. Ethylene is perceived by a family of receptors on the endoplasmic reticulum membrane. The core signaling pathway is outlined below.
Diagram Title: Core Ethylene Signaling Pathway
This pathway explains your experimental observations [3] [4] [5]:
Ethylene is a crucial gaseous phytohormone that regulates numerous plant physiological processes including seed germination, root development, fruit ripening, senescence, and stress responses. The ethylene biosynthesis pathway follows a relatively simple two-step enzymatic conversion from methionine through S-adenosyl-L-methionine (SAM) to the immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC), which is then oxidized to ethylene. ACC also serves as a branching point in the pathway where it can be conjugated to forms such as malonyl-ACC (MACC), glutamyl-ACC (GACC), and jasmonyl-ACC (JA-ACC), which are now believed to function not only as inactive storage forms but potentially as signaling molecules themselves.
Recent research has revealed that ACC possesses signaling capabilities independent of its role as an ethylene precursor, regulating processes such as cell wall metabolism, guard cell differentiation, and vegetative development in Arabidopsis. This discovery has added complexity to the ethylene biosynthesis pathway and emphasized the need for accurate quantification of not only ethylene but also ACC and its conjugates. The regulation of ethylene biosynthesis occurs at multiple levels, including transcriptional control of ACS and ACO enzymes, post-translational modifications, and conjugation of ACC, making comprehensive metabolite analysis essential for understanding this hormonal pathway.
The analysis of ethylene biosynthesis metabolites presents unique challenges due to the gaseous nature of ethylene, the low molecular weight and electroneutral character of ACC, and the very low concentrations of these compounds in plant tissues. This document provides updated integrated methodologies suitable for assembling a complete picture of ethylene biosynthesis, with protocols optimized for efficiency, repeatability, and accuracy across various plant species.
The analysis of ethylene biosynthesis metabolites has evolved significantly from early chemical methods to modern chromatographic techniques. Historical approaches relied primarily on indirect quantification of ACC through its chemical conversion to ethylene using NaOCl/Hg₂⁺ systems, followed by gas chromatographic detection. While these methods are accessible and cost-effective, they often suffered from matrix-dependent efficiency and involved toxic reagents. For ethylene itself, detection has advanced from basic gas chromatography to more sensitive techniques including photoacoustic laser spectrophotometry (PALS) which offers detection at ppt levels.
Modern methodologies have shifted toward direct quantification using advanced instrumentation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for ACC analysis, providing superior sensitivity, specificity, and the ability to simultaneously quantify multiple ACC conjugates. Recent developments have addressed previous challenges with matrix effects and sample purification, with current methods capable of detecting ACC in as little as 10 mg of plant tissue. The table below summarizes the evolution of key analytical methods for ethylene biosynthesis metabolites:
Table 1: Evolution of Analytical Methods for Ethylene Biosynthesis Metabolites
| Analyte | Historical Methods | Modern Methods | Key Advantages of Modern Approaches |
|---|---|---|---|
| ACC | Chemical conversion to ethylene with NaOCl/Hg²⁺ [1] | UHPLC-ESI-MS/MS with LLME purification [2] | Direct quantification, no derivatization, measures multiple conjugates simultaneously, LOD: 2.5 pg |
| MACC | Acidic hydrolysis followed by ACC measurement [1] | UPLC-MS/MS without hydrolysis [3] | Specific quantification without conversion, avoids artifacts from hydrolysis |
| Ethylene | GC-FID [1] | GC-PALS, laser-based photoacoustic detection [1] | Higher sensitivity (ppt level), non-destructive monitoring |
| SAM | Radioactive labeling, complex extraction | CE-UV [1], LC-MS/MS | Compatible with other protocols, more specific and sensitive |
The development of reliable isotope-labeled internal standards such as [²H₄]ACC has significantly improved quantification accuracy by correcting for matrix effects and extraction efficiency variations. Recent methods incorporate liquid-liquid micro-extraction (LLME) with green solvents like ethyl acetate, providing effective purification while reducing environmental impact. These advances have enabled researchers to study the individual functions of ACC and its conjugates, opening new avenues in ethylene research.
This protocol describes an updated integrated methodology for the analysis of ACC and its conjugated form MACC, based on the original methods of Lizada and Yang with significant modifications to improve efficiency, repeatability, and accuracy. The method is based on the chemical conversion of ACC to ethylene under alkaline hypochlorite conditions in the presence of Hg²⁺, with subsequent quantification of the released ethylene by gas chromatography. The protocol has been optimized for smaller sample volumes while maintaining reliability, and has been validated for apple and tomato fruit tissues, though it can be adapted for other plant materials.
The key improvements over original methods include the use of sulfosalicylic acid (SSA) extraction instead of ethanol, which provides higher repeatability and eliminates the need for evaporation steps, and the implementation of a spike recovery approach for each sample to correct for matrix-dependent conversion efficiency. The protocol is particularly suitable for laboratories without access to advanced mass spectrometry equipment, providing a cost-effective alternative for ACC and MACC quantification.
Table 2: Troubleshooting Guide for ACC Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Low conversion efficiency | Degraded NaOCl solution | Prepare fresh NaOCl-NaOH mixture daily |
| High background ethylene | Contaminated reagents or vials | Use fresh reagents and properly cleaned glassware |
| Poor reproducibility | Inconsistent mixing during reaction | Ensure consistent vortexing protocol |
| Matrix effects | High pigment or phenolic content | Dilute extract or increase purification steps |
This protocol describes a sensitive and specific method for simultaneous quantification of ACC and its conjugates using ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). The method incorporates liquid-liquid micro-extraction (LLME) purification with ethyl acetate as a green solvent, and uses stable isotope-labeled internal standards for precise quantification. Developed in 2024-2025, this approach addresses previous limitations with derivatization and matrix effects, providing a robust tool for studying the individual functions of ACC and its conjugates in plant biology.
Key advantages of this method include elimination of derivatization steps, direct quantification of ACC, MACC, GACC, and JA-ACC in a single run, high sensitivity with detection limits of 2.5 pg for ACC, and minimal sample requirement (10 mg fresh weight). The method has been biologically validated in Arabidopsis mutants with altered ACC metabolism and in wild-type plants under various stress conditions, confirming its relevance for physiological studies.
Table 3: Optimized MRM Transitions for Ethylene Biosynthesis Metabolites
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| ACC | 102.1 | 56.1 | 15 | 3.2 |
| [²H₄]ACC | 106.1 | 60.1 | 15 | 3.2 |
| MACC | 205.1 | 56.1 | 20 | 5.8 |
| GACC | 231.1 | 56.1 | 18 | 4.5 |
| JA-ACC | 332.2 | 56.1 | 22 | 7.1 |
Chromatographic Conditions:
Mass Spectrometer Conditions:
The method has been rigorously validated with the following performance characteristics:
For quality control, include calibration standards, blank samples, and quality control samples at low, medium, and high concentrations in each analytical batch. The internal standard should be added to all samples, standards, and QCs to correct for variations in extraction efficiency and matrix effects.
Ethylene production by intact fruits can be measured through headspace accumulation in airtight containers followed by gas chromatographic analysis. This method is non-destructive and allows repeated measurements on the same fruit over time, making it ideal for studying ripening progression.
Procedure:
Calculation: The ethylene production rate (Eth_pr) in mol·kg⁻¹·h⁻¹ is calculated as:
Where Eth_c is ethylene concentration (ppm), V_free is free headspace volume (m³), T is temperature (K), R is gas constant (8.314 J·mol⁻¹·K⁻¹), t is time between measurements (h), and w is fruit weight (kg).
For in vitro ACC oxidase assays or ACC quantification protocols where ethylene is liberated chemically, a modified GC method is used with smaller headspace volumes (20 mL GC vials) and reduced sample injection volumes (3 mL). In these applications, the initial ethylene concentration is assumed to be zero, and only a single end-point measurement is required after the reaction is complete.
Ethylene biosynthesis metabolite analysis has been extensively applied to study climacteric and non-climacteric fruit ripening. In tomato, a classic climacteric fruit, the transition from system I (autoinhibitory) to system II (autocatalytic) ethylene production involves differential expression of specific ACS and ACO genes. The protocols described here have been validated for apple and tomato fruits, showing consistent performance across different ripening stages.
For non-climacteric fruits like grapevine, where ethylene production is more subtle, the sensitivity of modern methods is particularly important. Recent research has demonstrated that ethylene plays a crucial role in grape berry ripening, affecting anthocyanin accumulation, sugar metabolism, and organic acid degradation. Exogenous ethylene treatment at pre-veraison strongly promotes coloring and anthocyanin accumulation by upregulating genes involved in anthocyanin biosynthesis, while ethylene inhibitors delay these processes.
The ethylene biosynthesis pathway is activated in response to various environmental stresses, making metabolite analysis essential for understanding plant stress responses. The UPLC-MS/MS method has been successfully applied to study ACC and MACC dynamics in Arabidopsis under salt stress, wounding, and submergence, showing significant increases in both metabolites under these conditions.
Pharmacological and genetic suppression of ACC synthesis results in decreased ACC and MACC content, while induction leads to elevated levels, confirming the method's biological relevance. The ability to quantify multiple ACC conjugates simultaneously provides new insights into the role of these metabolites in stress adaptation and the potential ethylene-independent signaling functions of ACC.
Table 4: Application Examples of Ethylene Biosynthesis Metabolite Analysis
| Research Area | Key Findings | Optimal Method |
|---|---|---|
| Fruit Ripening | System I to system II transition in tomato, role in non-climacteric fruits | Updated traditional protocol or UPLC-MS/MS |
| Stress Responses | ACC and MACC increase under salt, wounding, submergence | UPLC-MS/MS for sensitivity and multiple metabolites |
| ACC Signaling | Ethylene-independent roles in root development, pollen tube guidance | UPLC-MS/MS with minimal sample requirement |
| Hormonal Crosstalk | Interaction between ethylene and auxin, ABA, jasmonate | Comprehensive profiling with UPLC-MS/MS |
Diagram 1: Ethylene Biosynthesis and Metabolic Pathway. The pathway shows the conversion of methionine to ethylene with ACC as the key intermediate, which can be directed toward ethylene production or conjugation to MACC. ACS = 1-aminocyclopropane-1-carboxylate synthase; ACO = 1-aminocyclopropane-1-carboxylate oxidase.
Diagram 2: UPLC-MS/MS Workflow for ACC Analysis. The diagram illustrates the complete sample preparation and analysis procedure, highlighting the key steps including liquid-liquid micro-extraction (LLME) purification and stable isotope-labeled internal standard (IS) addition for accurate quantification.
The methodologies presented here provide researchers with a comprehensive toolkit for analyzing ethylene biosynthesis metabolites, from established chemical methods to cutting-edge UPLC-MS/MS approaches. The updated traditional protocols offer accessibility and cost-effectiveness while the modern mass spectrometry-based methods deliver superior sensitivity and specificity for investigating the expanding roles of ACC and its conjugates in plant biology.
These protocols have been biologically validated in multiple plant systems and are suitable for studying various physiological processes including fruit ripening, stress responses, and developmental regulation. The continued refinement of these methods, particularly in addressing matrix effects and enabling high-throughput analysis, will further accelerate research into the complex regulation of ethylene biosynthesis and the ethylene-independent functions of its pathway metabolites.
The gaseous plant hormone ethylene regulates numerous aspects of plant growth, development, and stress responses, including seed germination, fruit ripening, leaf abscission, and adaptation to environmental challenges. Ethylene is perceived by a family of membrane-bound receptors located primarily on the endoplasmic reticulum (ER) membrane. In Arabidopsis thaliana, this receptor family consists of five members: ETR1, ERS1, ETR2, EIN4, and ERS2, which function as negative regulators of ethylene responses in the absence of the hormone. These receptors are structurally characterized by an N-terminal transmembrane domain that contains the ethylene-binding site, a GAF domain, and C-terminal signaling domains that resemble the two-component regulatory systems found in bacteria [1] [2].
The high-affinity binding of ethylene to its receptors is remarkable, with a calculated dissociation constant (Kd) of 2.4 × 10⁻⁹ M for ETR1 and a dissociation half-life exceeding 12 hours. This exceptional affinity enables plants to detect ethylene at concentrations lower than one part per billion (0.2 nL·L⁻¹) [3]. A key feature of ethylene binding is its absolute requirement for a copper cofactor [Cu(I)], which is delivered to the receptors through the action of the copper-transporting P-type ATPase RAN1 (HMA7) [2] [4]. Recent research has revealed that ethylene receptors exist beyond plants, with functional homologs identified in cyanobacteria (Synechocystis sp. PCC 6803) and beneficial plant-associated bacteria like Azospirillum brasilense, suggesting evolutionary conservation of ethylene sensing mechanisms [5] [6].
The ethylene-binding domain is formed by three transmembrane helices at the N-terminal region of the receptor. Several highly conserved residues within this domain are essential for coordinating the copper cofactor and ethylene binding:
Ethylene receptors function as disulfide-linked homodimers, with each dimer capable of binding one ethylene molecule, though recent evidence suggests the potential for two binding sites per dimer [3] [2]. The recent identification of the POLARIS (PLS) peptide as a copper-binding peptide that interacts with ETR1 adds another layer of regulation to copper availability and ethylene receptor function [7].
Principle: This method directly measures the binding of radioactive ethylene (¹⁴C₂H₄) to ethylene receptors, either in heterologous expression systems or purified receptor preparations. It remains the gold standard for quantifying receptor-ligand interactions and determining binding kinetics.
Protocol Details:
Data Analysis:
Table 1: Key Parameters for Radioligand Binding Assays with Ethylene Receptors
| Parameter | Typical Values/Range | Notes |
|---|---|---|
| Kd for ETR1 | 2.4 × 10⁻⁹ M | Represents very high affinity binding |
| Ethylene Concentration Range | 0.01-100 nM | Use 8-12 concentrations for accurate curve |
| Copper Concentration | 10-100 μM | As Cu(I) stabilized with BCA |
| Incubation Time | 1-4 hours | Time to reach equilibrium binding |
| Non-specific Binding Determination | 1000-fold excess unlabeled ethylene | Critical for accurate specific binding calculation |
| Assay Temperature | 22-25°C | Room temperature |
Principle: Since ethylene binding is absolutely dependent on the copper cofactor, assessing copper binding provides indirect information about receptor functionality and proper folding.
Protocol Details:
Data Analysis:
Table 2: Copper Binding Assay Components and Parameters
| Component/Parameter | Specifications | Purpose/Notes |
|---|---|---|
| Copper Source | Cu(I) stabilized with BCA | Forms detectable complex at 562 nm |
| Detection Method | Absorbance at 562 nm | Monitor transfer from BCA to receptor |
| Key Controls | C65A/Y, H69A, D25A mutants | Confirm specificity of copper binding |
| Binding Stoichiometry | ~1 Cu per monomer (controversial) | Historical model: 1 Cu per dimer; recent evidence: 1 Cu per monomer |
| Complementary Techniques | ITC, EPR, atomic absorption | Provide additional binding parameters |
Yeast Expression Systems:
Bacterial Expression Systems:
Plant Systems:
Recent research has identified functional ethylene receptors in bacteria, providing simplified systems for studying ethylene perception:
These bacterial systems offer advantages for fundamental studies of ethylene receptor function without the complexity of multiple receptor isoforms present in plants.
Determining Affinity Constants:
Assessing Binding Specificity:
Table 3: Troubleshooting Guide for Ethylene Receptor Binding Assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| High Non-specific Binding | Inadequate separation of bound/free ligand; inappropriate membrane material | Optimize filtration/washing protocol; test different filter materials |
| No Specific Binding | Missing copper cofactor; improperly folded receptor; inactive receptor preparation | Add Cu(I)-BCA complex; verify receptor folding by CD spectroscopy or tryptophan fluorescence |
| Variable Results Between Preps | Inconsistent copper incorporation; receptor degradation; oxidation of Cu(I) to Cu(II) | Standardize copper reconstitution protocol; add fresh reducing agents; use protease inhibitors |
| Low Signal-to-Noise Ratio | Receptor concentration too low; low specific activity of ¹⁴C₂H₄; insufficient incubation time | Optimize receptor concentration; use fresh radioligand; extend incubation time |
Modern ethylene receptor research increasingly combines traditional binding assays with advanced technologies:
The following diagram illustrates the core ethylene signaling pathway in plants and the points where binding assays provide critical functional information:
Recent discoveries of functional ethylene receptors in beneficial bacteria like Azospirillum brasilense have revealed potential cross-kingdom signaling mechanisms, where plant-derived ethylene may directly influence bacterial behavior, including:
These findings open new avenues for manipulating plant-microbe interactions through ethylene signaling and highlight the importance of binding assays in characterizing these novel receptor functions.
Ethylene receptor binding assays provide fundamental insights into the molecular mechanisms of ethylene perception in both plants and bacteria. The protocols described here—particularly radioligand binding assays with ¹⁴C₂H₄ and copper binding analyses—enable researchers to quantify receptor-ligand interactions with high sensitivity and specificity. When combined with modern structural biology approaches and heterologous expression systems, these methods continue to reveal new aspects of ethylene receptor function, from the precise molecular basis of high-affinity ethylene binding to the emerging role of ethylene as a cross-kingdom signaling molecule. As research in this field advances, binding assays will remain essential tools for understanding and manipulating ethylene responses in agricultural and environmental contexts.
Ethylene (C₂H₄) represents one of the most fundamental building blocks of the global petrochemical industry, serving as the primary precursor for countless downstream products including polyethylene plastics, ethylene oxide, ethylene dichloride, and various other essential chemicals [1]. The industrial significance of ethylene stems from its molecular structure—a simple hydrocarbon with a highly reactive double bond that enables diverse transformation pathways into valuable materials [2]. Global ethylene production has expanded dramatically from approximately 1.5 million metric tons annually in the mid-1950s to current levels exceeding 225 million metric tons per year, with single facility capacities growing from 70,000 to over 2 million tons annually during the same period [2]. This exponential growth underscores ethylene's critical role in supporting modern infrastructure across packaging, automotive, textiles, construction, and healthcare sectors.
The dominant production method for ethylene is steam cracking, accounting for the vast majority of global production capacity [1] [2]. Steam cracking involves the thermal decomposition of hydrocarbon feedstocks at elevated temperatures (750–900°C) in the presence of steam, which acts as a diluent to suppress unwanted side reactions [1]. The process operates through a free radical mechanism that breaks larger hydrocarbon molecules into smaller, more valuable olefins [2]. Despite decades of optimization, steam cracking remains one of the most energy-intensive processes in the chemical industry, consuming approximately 16-23 GJ per ton of ethylene produced depending on feedstock, while simultaneously generating significant greenhouse gas emissions [3]. As global sustainability imperatives intensify, the ethylene industry faces mounting pressure to develop and implement decarbonization strategies while maintaining economic competitiveness in an increasingly challenging market environment [1] [4].
The steam cracking process follows a well-established free radical mechanism comprising three fundamental steps: initiation, propagation, and termination. In the initiation phase, high temperatures (750–900°C) break carbon-carbon bonds in hydrocarbon feedstocks, generating highly reactive free radicals with unpaired electrons [2]. For ethane cracking, this initiation occurs as: C₂H₆ → C₂H₅• + H•. These unstable radicals then undergo propagation reactions, where they decompose, isomerize, or abstract hydrogen atoms to form olefinic products [2]. A key propagation step in ethane cracking involves the decomposition of ethyl radical: C₂H₅• → C₂H₄ + H•. Finally, the termination phase occurs when radicals combine to form stable products, such as: 2C₂H₅• → nC₄H₁₀ [2].
The reaction network becomes significantly more complex with heavier feedstocks like naphtha or propane, involving numerous parallel and consecutive reactions. Secondary reactions play a crucial role in determining final product distribution, with olefins and dienes undergoing cyclization to form aromatic compounds like benzene, toluene, and xylenes (BTX) [2]. Further dehydrogenation reactions can produce polycyclic aromatic hydrocarbons (PAHs) such as naphthalene and anthracene, which ultimately undergo polymerization and dehydrogenation to form coke deposits on reactor walls [2]. The formation of these carbonaceous deposits represents a major operational challenge, gradually reducing heat transfer efficiency and increasing pressure drop until decoking operations become necessary [2].
Temperature and Severity: The coil outlet temperature (COT) directly determines cracking severity, which measures feed conversion [2]. Higher temperatures increase ethylene yields but also accelerate coke formation and energy consumption [2]. Optimal temperature ranges typically span 800–850°C for ethane cracking and 750–800°C for naphtha feeds, representing a balance between maximizing ethylene production and minimizing undesirable side reactions [1].
Residence Time: Modern steam crackers operate with short residence times (0.1–0.5 seconds) to maximize ethylene selectivity by limiting secondary reactions that form heavier byproducts [2]. Longer residence times favor recombination reactions that reduce ethylene yield while increasing acetylene and coke formation [2].
Hydrocarbon Partial Pressure: Steam serves as an inert diluent that reduces hydrocarbon partial pressure, thereby shifting equilibrium toward olefin formation while simultaneously suppressing coke deposition [2]. Typical steam-to-hydrocarbon ratios range from 0.25–0.40 for gaseous feeds to 0.6–1.0 for liquid feedstocks [2] [5].
Table 1: Effect of Feedstock Type on Ethylene Steam Cracking Product Yields
| Feedstock | Ethylene Yield (wt%) | Propylene Yield (wt%) | Butadiene Yield (wt%) | Aromatics Yield (wt%) | Other Products (wt%) |
|---|---|---|---|---|---|
| Ethane | 77-82% | 2-4% | 1-2% | 0-1% | 15-20% |
| Propane | 42-47% | 14-17% | 3-4% | 3-5% | 30-35% |
| Naphtha | 30-35% | 14-17% | 4-6% | 12-16% | 30-35% |
| LPG | 38-45% | 16-20% | 4-5% | 4-6% | 25-35% |
The steam cracking process employs sophisticated integrated systems comprising multiple unit operations designed to handle extreme temperatures and complex separations. The heart of an ethylene plant is the cracking furnace, where tubular reactors made of high-alloy materials withstand temperatures exceeding 800°C while containing the pyrolysis reactions [1]. These furnaces feature two distinct sections: a convection section where feedstocks are preheated and mixed with dilution steam, and a radiation section where burners provide the intense heat required for pyrolysis [2]. Following cracking, the effluent stream undergoes rapid quenching in transfer line exchangers (TLEs) that cool the gases from 800°C to 350–450°C within milliseconds to "freeze" the reaction products and prevent degradation of ethylene yield [2].
The quenched gas then progresses through a series of separation and purification stages. First, a primary fractionator separates heavier hydrocarbons (pyrolysis gasoline and fuel oil), while the cracked gas is compressed in multi-stage compressors [2] [6]. Acid gas removal units employing amine solvents extract carbon dioxide and hydrogen sulfide, followed by drying to prevent ice formation during cryogenic separation [2]. The fractionation train typically includes a demethanizer (removing hydrogen and methane), deethanizer (separating C₂ components), depopanizer (separating C₃ components), and debutanizer (separating C₄ components) [2] [6]. Finally, cryogenic distillation columns operating at temperatures as low as -165°C produce polymer-grade ethylene (99.9% purity) through a complex arrangement of heat exchangers and separation towers [6].
Modern ethylene plants implement sophisticated control strategies to maintain optimal operation amid varying feedstock compositions and market demands. Distributed Control Systems (DCS) form the backbone of plant automation, while Advanced Process Control (APC) systems leverage real-time data to stabilize operations and optimize energy consumption [1]. Emerging data-driven modeling approaches incorporate machine learning techniques to develop surrogate models that predict product yields based on operating conditions and feedstock properties [7]. These digital technologies enable implementation of predictive maintenance programs that anticipate equipment failures and schedule decoking operations with minimal disruption to production [1].
The development of intelligent modeling frameworks represents a significant advancement in steam cracking optimization. These systems integrate feature engineering, data clustering, and multivariate adaptive regression splines (MARS) to create accurate predictive models from industrial operating data [7]. By applying k-means clustering to feedstock-related features such as paraffin-to-isoparaffin ratio and average boiling point, these frameworks can partition operational data into distinct regimes, enabling the development of customized models for each operating region [7]. The resulting systems demonstrate enhanced prediction accuracy for key performance indicators including ethylene yield, energy consumption, and product distribution, facilitating real-time optimization of the cracking process [7].
Figure 1: Steam Cracking Process Flow Diagram
Purpose: This protocol establishes a standardized methodology for determining the cracking severity and product yield distribution of hydrocarbon feedstocks under controlled steam cracking conditions. The procedure enables researchers to quantify the relationship between operational parameters (temperature, residence time, steam-to-hydrocarbon ratio) and resulting product spectra [7] [2].
Materials and Equipment:
Experimental Procedure:
Data Analysis: Calculate cracking severity using the relationship: Severity = f(T, t) = k·t, where k is the first-order rate constant for naphtha disappearance, T is temperature, and t is residence time [2]. Correlate severity indices with product yield patterns to establish predictive models for industrial operation.
Purpose: This protocol outlines the development of machine learning models for predicting steam cracking performance based on industrial operational data. The approach integrates domain knowledge with statistical learning techniques to create interpretable models for yield prediction and optimization [7].
Data Collection and Preprocessing:
Clustering and Model Development:
Implementation: Deploy validated models for real-time optimization of industrial steam cracking operations. Integrate with existing control systems to provide operational recommendations for maximizing ethylene yield while minimizing energy consumption and coke formation [7].
Table 2: Comparative Analysis of Ethylene Production Technologies
| Technology | Energy Consumption (GJ/t ethylene) | CO2 Emissions (kg CO2e/kg ethylene) | Capital Cost Relative to Conventional | Technology Readiness Level | Key Challenges |
|---|---|---|---|---|---|
| Conventional Steam Cracking | 16-23 | 0.9-2.0 | Baseline (1.0) | 9 (Commercial) | High emissions, Energy intensity |
| Electrified Steam Cracking | 12-18 (electricity) | 0.2-1.3* | 0.8-1.2 | 4-6 (Pilot) | Electricity cost, High-temp materials |
| Oxidative Dehydrogenation (ODHE) | 8-12 | 1.5-2.5 | 0.7-1.0 | 5-7 (Demonstration) | Ethylene loss, Oxygen handling |
| Bio-ethylene (Ethanol Dehydration) | 25-40 | 0.5-1.5 | 1.5-2.5 | 8 (Commercial) | Feedstock cost, Scale limitations |
Source: [8] [5] [3]; *Highly dependent on grid emission factor; Carbon neutral if biogenic carbon considered
The electrification of steam cracking represents a promising pathway for reducing the carbon footprint of ethylene production. Conventional cracking furnaces rely on fossil fuel combustion for process heat, generating direct CO₂ emissions of approximately 0.4–1.6 kg CO₂e per kg of ethylene [3]. Electrified steam cracking (ESC) technologies replace combustion heating with electric resistance heating systems, potentially eliminating direct emissions when powered by renewable electricity [8]. Recent multi-scale assessments of internal electric-resistance-heated (i-ERH) reactors indicate that ESC can achieve 17.8% lower feedstock consumption while simultaneously increasing ethylene yield compared to conventional thermal steam cracking [8]. These performance improvements stem from more precise temperature control and enhanced heat transfer characteristics, which reduce undesirable secondary reactions [8].
The economic viability of electrified cracking is highly sensitive to electricity prices and carbon policy frameworks. Techno-economic analyses indicate that ESC becomes competitive with conventional steam cracking at electricity prices below $41–57 per MWh, with optimal economics achieved when reactors are specifically designed to maximize ethylene yield rather than simply replicating thermal cracking performance [8] [3]. From an environmental perspective, the carbon footprint of electrified cracking is directly tied to the emissions intensity of the electricity source. Under 2022 Texas grid conditions (approximately 0.38 tCO₂e/MWh), ESC emissions would be 53.4% higher than conventional cracking, but would achieve 20.5–47.7% lower emissions under projected 2035 grid scenarios with higher renewable penetration [8]. Life-cycle assessment studies indicate that electrified cracking achieves carbon neutrality when the grid emission intensity falls below 60 kgCO₂e/MWh [3].
Beyond electrification, several alternative production pathways are under development to improve the sustainability of ethylene manufacturing. The oxidative dehydrogenation of ethane (ODHE) has attracted significant research interest due to its lower energy requirements and inherent coke suppression enabled by the co-fed oxygen [5]. While ODHE demonstrates economic competitiveness with a minimum selling price of $790 per ton of ethylene compared to $832 for conventional steam cracking, current implementations face environmental challenges due to the significant refrigeration input required for ethylene recovery from byproducts such as CO, CH₄, and unreacted oxygen [5]. However, scenario analyses indicate that improvements in single-pass conversion, ethylene selectivity, and feed ratio optimization could render ODHE both economically and environmentally superior to conventional steam cracking [5].
Bio-ethylene production via ethanol dehydration has emerged as a commercial alternative in specific regions, particularly Brazil and parts of Europe, where abundant sugarcane ethanol provides an economical renewable feedstock [1]. This pathway offers a circular economy approach to ethylene production while providing a drop-in replacement for petrochemical-derived ethylene without compromise to material properties [1]. Additional decarbonization strategies gaining traction include the integration of carbon capture and storage (CCS) systems with conventional steam crackers, which can reduce emissions by 20–40% depending on implementation scope [3]. The application of CCS specifically to purge gas streams represents a particularly cost-effective approach, achieving emissions reductions of 19–30% with a levelized cost of ethylene increase of only 3–5% [3].
The global ethylene industry is experiencing a prolonged downcycle characterized by oversupply conditions and margin compression. Current operating rates have fallen to approximately 84% in 2025, a significant decline from the >90% rates observed prior to 2019 [4]. This structural surplus is largely attributable to substantial capacity expansions in China, which have dramatically altered global trade patterns and profitability metrics [4]. The return on investment for ethylene-high-density polyethylene integrated plants in China is projected to reach a record low of -11% in 2026, with positive returns unlikely before 2032 [4]. These challenging market conditions have created intense rationalization pressure, particularly on older, less efficient assets in Europe and Asia [4].
Regional production dynamics continue to evolve in response to feedstock availability and energy considerations. North American producers maintain a competitive advantage through access to ethane derived from shale gas, while Middle Eastern facilities leverage integration with upstream natural gas operations [1] [3]. In contrast, European producers face structural disadvantages due to higher energy costs, weaker demand growth, and increasing competition from imported products [4]. Current projections indicate that 12% of European ethylene capacity will be shuttered by 2028, with an additional 13% of total capacity currently offered for sale [4]. Similar rationalization trends are evident in Asia, where approximately 11 million tons of Chinese ethylene capacity faces closure risk through 2030 under energy-saving and carbon-reduction regulations [4].
The ethylene industry faces increasing regulatory pressure to address its environmental footprint, particularly its energy intensity and greenhouse gas emissions. Conventional steam cracking generates 1–2 tons of CO₂-equivalent emissions per ton of ethylene produced, making ethylene the second-largest contributor to industrial emissions within the chemical sector [3]. In response to these challenges, major producers are implementing comprehensive sustainability initiatives including ISO 14001-certified environmental management systems, flaring reduction programs, and enhanced emissions monitoring [1]. The industry's future development will likely be shaped by evolving policy frameworks including carbon border adjustment mechanisms, emissions trading systems, and product sustainability standards [1] [4].
| Specific Issue | Root Cause / Mechanism | Impact on Process | Recommended Solution | Quantitative Improvement |
|---|---|---|---|---|
| Shortened Run Length / Early Decoking [1] | Uneven coking across radiant passes; temperature variability speeding up coke formation in some tubes. | Unplanned downtime; lost production; inconsistent product yield. | Implement Model Predictive Control (MPC) to balance pass flows and control coil outlet temperature (COT). [1] | 2-3 day increase in run length; up to 4% increase in plant throughput. [1] |
| High Energy Consumption / Inefficient Combustion [1] [2] | Fouling in convection section limiting heat transfer; sub-optimal combustion control (excess air). | Increased fuel costs; higher CO2 emissions; overheated radiant section. [2] | 1. Robotic cleaning of convection section. [2] 2. Tight combustion control with cross-limiting logic and precise O2 measurement. [1] | ~2 percentage point efficiency increase; 40°C drop in stack temp; 1.5-2.0% efficiency loss avoided. [2] | | Poor Product Yield & Selectivity [1] [3] | Sub-optimal cracking severity (temperature); incorrect steam-to-hydrocarbon ratio; slow response to disturbances. | Lower ethylene production; off-spec product; reduced profitability. | Use online analyzers & MPC to dynamically control severity, charge rate, and steam ratio against coking limits. [1] | Controlled severity to target; optimized yield shifting between ethylene and propylene based on constraints. [1] | | Unsafe Operation & Fluctuations [4] [1] [3] | Manual procedures for startup/shutdown/decoking; time-delay in temperature control; fuel-rich explosive conditions. | Safety risks; equipment damage; product leaks; environmental violations. [4] | 1. Automate manual procedures (decoking cycles). [1] 2. Implement advanced cascade control to manage time delays and uncertainties. [3] | 50-67% faster and safer shutdown/decoke/startup cycles. [1] |
For researchers aiming to push operational boundaries, here are methodologies and advanced concepts from recent studies.
The following workflow outlines the experimental protocol for developing and deploying an MPC system, based on established industry practices [1].
Q1: What are the most critical measurements for stabilizing furnace operation and enabling advanced control? A: The foundational measurements are [1]:
Q2: We are designing a new furnace system. What key innovations should we consider for lower emissions? A: Beyond operational optimizations, consider these design-level innovations:
Q3: How can we handle the inherent time delays and model uncertainties in furnace temperature control? A: Recent research proposes a Multi-step Compensated Robust Predictive Cascade Control [3]. This method innovates by:
Here is a table summarizing potential issues, their possible causes, and solutions based on current research practices.
| Issue | Possible Cause | Suggested Solution & Reference |
|---|---|---|
| Large discrepancies in ignition delay time (IDT) predictions | Inaccuracies in key elementary reactions at specific conditions (e.g., high temperature/pressure). | Validate against targeted IDT experiments from databases like ReSpecTh or SciExpeM [1]. |
| Inaccurate flame speed prediction | Issues with mechanisms for lean/rich combustion conditions or missing pathways for key intermediates. | Compare against validated laminar burning velocity (LBV) datasets. Use analytically reduced chemistry (ARC) for LES to balance accuracy and cost [2]. |
| Failure to capture flame stabilization | Model does not account for auto-ignition cascade in mixing layers, crucial for configurations like a jet in crossflow (JICF). | Implement Chemical Explosive Mode Analysis (CEMA) to identify auto-ignition regions. Ensure mechanism is validated at very lean mixture fractions [2]. |
| Difficulty handling large mechanisms | Detailed kinetic mechanisms are computationally expensive for CFD simulations like LES. | Use a simplified kinetic model designed for your specific application (e.g., supersonic combustion) [3]. |
| Lack of machine-readable data | Experimental data in traditional papers is not easily usable for automated validation. | Utilize data from machine-searchable platforms that use standardized formats (e.g., the ReSpecTh Kinetics Data (RKD) Format) [1]. |
For a robust validation, your model should be tested against a variety of experimental targets. Here are key methodologies and resources cited in recent literature.
The following diagram illustrates a systematic workflow for validating an ethylene combustion kinetic model, integrating the troubleshooting steps and data sources mentioned above.
The field of combustion modeling is rapidly evolving. Physics-Informed Machine Learning (PIML) is an emerging paradigm that integrates physical laws into machine learning models. This approach can enhance the physical consistency of predictions, especially in data-scarce regions, and shows great promise for addressing complex problems in combustion chemistry and reacting flows [4].
Q1: What are the most effective technologies for removing hydrocarbon VOCs from lab air? The effectiveness of a technology depends on the specific hydrocarbon and concentration. A combination of methods is often most effective [1].
Q2: Are ozone-based air cleaners safe and effective for lab use? The U.S. EPA strongly advises against using ozone generators in occupied spaces [6]. Ozone is a lung irritant and can react with lab VOCs (like limonene) to generate harmful secondary pollutants, including formaldehyde and ultrafine particulate matter (PM2.5) [6] [7]. While ozone can destroy some VOCs in controlled, industrial settings, the health risks in a lab environment outweigh the potential benefits.
Q3: My activated carbon filter seems saturated quickly. What factors affect its lifespan? The service life of an adsorbent filter is influenced by:
| Problem | Possible Causes | Solutions |
|---|
| Poor Removal Efficiency | • Saturated adsorbent filter (e.g., carbon, zeolite) • Inappropriate technology for the target VOC • Airflow rate is too high | • Replace or regenerate the adsorbent filter [8] • Use a multi-stage system (e.g., PCO + carbon) [1] • Adjust airflow to manufacturer's specifications [4] | | Strange Noises from Unit | • Loose internal components • Fan motor issues • Blocked air intake or outlet | • Tighten all fasteners [8] • Contact qualified technician for motor inspection [8] • Inspect and clear all air pathways of obstructions [8] | | Unusual Chemical Odors | • Filter is saturated and releasing VOCs • Ozone generator is active, producing ozone smell • Formation of secondary pollutants | • Immediately replace the saturated filter [8] • Turn off ozone generator and ventilate the area [6] • Review lab activities for potential chemical reactions | | High Humidity Affecting Performance | • Humidity level outside optimal range for adsorbent | • Monitor and control lab humidity to ~25-35% if possible [4] • Use a desiccant pre-filter |
This protocol is based on a study using ZnO/Zeolite nanocomposites to remove BTEX (Benzene, Toluene, Ethylbenzene, Xylene) from air [4].
The workflow for this protocol can be summarized as follows:
Optimal Conditions: Inlet air flow rate of 5 L/h, relative humidity of 25-35%, and an ozone dose of 1 g/h.
This protocol is based on research using MXene-coated polyester to filter toxic nanoparticles (<100 nm) commonly from industrial processes [2].
1. Filter Fabrication: Coat a polyester filter substrate with a solution of Ti3C2 MXene. For enhanced performance, co-coat with magnesium (II) to create a more uniform coating and smaller pore sizes [2].
2. Characterization: Use Scanning Electron Microscopy (SEM) and Electron Dispersive X-Ray Spectroscopy (EDS) to confirm excellent adherence, coverage, and distribution of the MXene coating on the polyester [2].
3. Filtration Testing: Challenge the coated filter with nanoparticles in the 15-30 nm range and measure the filtration efficiency. Compare the performance against an uncoated polyester filter [2].
Performance Data for MXene Filters [2]: | Filter Type | Target Particle Size | Filtration Efficiency | | :--- | :---: | :---: | | Ti3C2/Mg(II)-coated Polyester | 15-30 nm | Up to 90% | | Uncoated Polyester | 15-30 nm | Significantly Lower |
Q1: Why is high sensitivity and selectivity critical for ethylene measurement in plant research? Ethylene is a potent phytohormone effective at trace concentrations, often as low as 0.01 to 1 parts per million (ppm), and can be as critical at parts per billion (ppb) levels for some physiological processes [1] [2]. High sensitivity is required to detect these low concentrations. Selectivity ensures the sensor responds only to ethylene and not to cross-interfering gases commonly present in experimental environments, such as ethanol, ammonia, water vapor, and carbon dioxide [1] [3]. Without it, quantitative accuracy is compromised.
Q2: What are the most common causes of unstable sensor readings? Instability can arise from several factors:
Q3: How can I improve the reproducibility of my ethylene measurements? Reproducibility hinges on rigorous protocol standardization:
| Problem & Symptoms | Possible Root Cause | Solution & Validation Approach |
|---|
| Low Sensitivity/High Detection Limit | • Sensor aging or poisoning. • Improper calibration. • High humidity reducing response. • Technology limit for the app. | • Recalibrate the sensor [1]. • Check sensor specifications for stated lower detection limit and dynamic range [1]. • Use a pre-concentration technique (e.g., adsorption-thermodesorption) for GC systems [3]. | | Poor Selectivity/Cross-Sensitivity | • Interference from other gases (e.g., ethanol, CO2, water vapor) [1]. • Sensor type is not suitable for the sample matrix. | • Validate measurement with a standard reference method like GC [3]. • For optical sensors, check for overlapping absorption spectra of interferents [1]. • Consider using a more selective sensor technology (e.g., GC with a specific column) [4]. | | Slow Response/Recovery Time | • Sensor technology is inherently slow (e.g., some metal-oxide semiconductors) [2]. • Clogged inlet or filter. | • Check the manufacturer's reported T90 (time to reach 90% of max signal) [1]. • Clean or replace filters and ensure a clear gas path to the sensor. | | Signal Drift and Instability | • Annual zero drift exceeding 10% [1]. • Varying ambient temperature or humidity. • Fouling of the sensor surface. | • Perform a zero-point calibration [1]. • Operate the instrument within its specified environmental conditions [1]. • Inspect and clean the sensor according to the manufacturer's guidelines. |
The table below summarizes the key characteristics of the three primary ethylene detection methods to help you select the most appropriate one for your application.
| Method | Typical Sensitivity | Key Advantages | Key Limitations / Challenges |
|---|---|---|---|
| Gas Chromatography (GC) [3] [4] | Sub-ppb to ppb (with pre-concentration) | High sensitivity and selectivity; considered a standard reference method; can analyze multiple gases. | Laboratory-based, not ideal for in-situ field measurements; requires skilled operation; slower response time. |
| Electrochemical Sensing [1] [4] | ppb range | Suitable for portable and fixed monitors; good sensitivity and selectivity; can be integrated into IoT systems [1]. | Sensor drift over time; can be affected by cross-sensitivity and environmental conditions (humidity, temperature) [1]. |
| Optical Sensing (NDIR) [1] [4] | ~10-20 ppb (in mobile apps) | Good long-term stability; relatively fast response. | Can suffer from cross-sensitivity to gases with overlapping IR spectra (e.g., water vapor) [1]; sensitivity can be reduced by high water vapor [1]. |
| Photoacoustic Spectroscopy [4] | Very high (ppb and below) | Extremely high sensitivity. | Often more expensive and complex; can be less suited for rough, mobile environments in supply chains [4]. |
The following diagrams, created with Graphviz, outline a standard ethylene measurement workflow and a systematic troubleshooting process.
This diagram illustrates the core steps common to most ethylene measurement experiments, from sample handling to data interpretation.
This workflow highlights critical stages where errors can be introduced, such as during sample enclosure and gas sampling [3].
Use this decision tree to systematically diagnose and resolve common ethylene measurement problems.
The table below summarizes frequent issues, their potential causes, and recommended solutions.
| Problem Phenomenon | Possible Causes | Recommended Solutions & Troubleshooting Steps |
|---|---|---|
| Weak or No Ethylene Response | Ethylene receptors saturated or signaling inactive [1]; Ethylene concentration too low [2] [1] | Use fresh ethylene stocks/generators; Verify concentration (nM range effective) [1]; Apply ethylene biosynthesis inhibitor AVG (e.g., 10-100 µM) to reduce background ethylene [3] |
| Constitutive Ethylene Response | Ethylene receptor loss-of-function [4] [1]; Contaminated ethylene source (e.g., smoke, pollutant gases) | Genotype plant lines for receptor mutations [4]; Use pure ethylene source in sealed environment |
| Inconsistent Response Across Tissues/Stages | Differential receptor expression/function [4]; Altered hormone crosstalk (auxin, ABA, etc.) [2] | Characterize receptor-specific expression (e.g., ETR1 dominant) [4]; Include internal control (e.g., WT reference strain) |
| Unexpected Bacterial Biofilm/Colonization | Bacterial ethylene receptor (e.g., AzoEtr1) modulating activity [5] | Include sterile control; For plant-microbe studies, use bacterial ethylene receptor mutants [5] |
| Hypersensitive Ethylene Response | Disrupted receptor turnover (e.g., impaired ERAD pathway) [6] | Investigate proteasome involvement (MG132 inhibitor); Check UBC32/RED E2-E3 pair gene expression [6] |
Q1: What are the key chemical inhibitors for dissecting the ethylene signaling pathway? Three primary inhibitors target different pathway stages [3]:
Q2: How does receptor turnover affect ethylene sensitivity, and how can I measure it? Recent research shows ethylene-bound receptors are degraded via the ERAD pathway by an E2-E3 ubiquitin enzyme pair (UBC32/RED) [6]. This clears inactive receptors, restoring sensitivity. To investigate:
Q3: My experiment involves beneficial bacteria. Could ethylene be affecting my results through the bacteria directly? Yes. Bacteria like Azospirillum brasilense possess functional ethylene receptors (e.g., AzoEtr1). Ethylene binding directly modulates bacterial metabolism, biofilm formation, and root colonization [5].
Q4: Why is there functional diversity among ethylene receptor family members? Plants have multiple receptor isoforms (e.g., 5 in Arabidopsis) with overlapping but distinct roles [4] [1].
The diagram below outlines the core ethylene signaling pathway in plants, based on the canonical model.
Pathway Description: In the absence of ethylene, active receptors signal through the kinase CTR1, which phosphorylates and inhibits EIN2, preventing downstream responses. When ethylene binds to the receptors, this inhibition is relieved. EIN2 is stabilized and activates transcription factors like EIN3/EIL1, which in turn induce ERF genes, leading to various ethylene-mediated growth and stress responses [2] [1].
The following FAQs address common challenges in industrial ethylene production facilities, focusing on catalyst management and emerging technologies.
| FAQ Question | Core Issue | Mechanism / Cause | Troubleshooting & Optimization Strategy |
|---|---|---|---|
| Short Catalyst Cycles in Tail-End Acetylene Converters [1] | Frequent reactor shutdowns for catalyst regeneration. | Catalyst deactivation, leading to inability to maintain product specifications. | Switch to high-stability catalysts (e.g., OleMax 207). This can extend operational cycles from ~1 year to 4+ years, potentially eliminating regeneration needs and reducing flaring events. [1] |
| Temperature Excursions in Front-End Reactors [1] | Dangerous temperature spikes ("runaway") during process upsets. | Poor catalyst selectivity under fluctuating conditions, causing excessive hydrogenation and heat release. | Implement highly selective catalysts (e.g., OleMax 260). These nearly eliminate runaway risks, achieve specification faster, and reduce flare emissions during startup. [1] |
| High CO₂ Emissions from Flaring [1] | Flaring is used during reactor upsets or off-spec events. | Acetylene converter effluent cannot meet specifications and is sent to flare. | Optimize catalyst performance for stability and selectivity. A single 24-hour flare event in a world-scale plant can emit ~3,000 tonnes of CO₂. Maintaining specification avoids this. [1] |
| Low Ethylene Yield [1] | Excessive hydrogenation of acetylene into ethane instead of ethylene. | Low catalyst selectivity destroys valuable ethylene product. | Utilize catalysts designed for high selectivity to transform acetylene into ethylene, minimizing ethane byproduct. This also reduces recycling loads in fractionation, saving energy. [1] |
Experimental Protocol: Evaluating Catalyst Performance To systematically test and validate catalyst performance in a lab or pilot setting, follow this workflow [1]:
Beyond optimizing existing processes, research into alternative production methods is critical for decarbonization. The table below summarizes key findings from recent techno-economic and life-cycle analyses [2] [3].
| Production Pathway | Key Feature / Feedstock | Estimated GHG Emissions (kgCO₂e/tonne-ethylene) | Key Challenges & Cluster-Level Impacts |
|---|---|---|---|
| Conventional (Ethane Cracker) [2] | Fossil fuels (ethane) | 869 | Baseline for comparison. |
| Electrified Cracker (Grid) [2] | Grid electricity | 806 | Upstream grid emissions; high electricity demand. |
| Electrified Cracker (Renewable) [2] | Renewable electricity | -163 (Carbon negative with H₂ export) | Requires massive renewable energy infrastructure. [3] |
| Carbon Capture & Storage (CCS) [2] | Capturing purge gas emissions | 703 | Technology maturity; requires suitable geology for storage. |
| Plastic Waste Pyrolysis [3] | Alternative Carbon Source (waste plastic) | Varies | Requires large, consistent supply of plastic waste; can lead to burden-shifting outside the cluster. |
| Biomass/Bio-naphtha [3] | Alternative Carbon Source (biomass) | Varies | High land, water, and energy footprint (5-10x higher than conventional). [3] |
| Biological Production (Enzyme MAR) [4] | Engineered bacteria using organic sulfur | Under development | Currently a lab-scale discovery; engineering for cost-effectiveness is the main challenge. [4] |
For researchers in drug development, it's important to distinguish industrial production from ethylene's role as a plant hormone. The following diagram illustrates the canonical ethylene signaling pathway in plants, which regulates processes like fruit ripening and stress responses [5] [6].
The key insight is that ethylene inactivates its receptors (ETR1). Without ethylene, the active receptors promote CTR1, which phosphorylates and suppresses EIN2. Ethylene binding stops this suppression, allowing EIN2 to be cleaved. The EIN2-C fragment then activates transcription factors like EIN3 in the nucleus, leading to ethylene-responsive gene expression [5] [6].
Understanding the key enzymes and their negative regulators is the foundation for designing experiments to reduce ethylene.
| Target Enzyme | Type of Regulator | Example Regulators | Proposed Mechanism / Function |
|---|---|---|---|
| ACS | Transcriptional Repressors | LcKNAT1 (litchi), SlFYFL (tomato) | Directly binds to and suppresses the promoters of ethylene biosynthetic genes [1]. |
| Post-translational Regulators | RIE1 E3 ligase, XBAT32 E3 ligase | Targets ACS proteins for degradation via the ubiquitin-proteasome pathway [1]. | |
| ACO | Transcriptional Repressors | WIP transcription factors (cucumber) | Suppresses the expression of ACO genes, influencing flower sex determination [1]. |
| Protein Interactors | PhGLR2 (petunia) | Interacts with ACO protein to inhibit its activity; overexpression extends flower lifespan [1]. | |
| Both ACS & ACO | Epigenetic / miRNA | Sl-miR164a/b (tomato) | Acts in a negative feedback loop; downregulates a transcription factor (SlNAM) that activates ethylene biosynthetic genes [1]. |
The following diagram illustrates the ethylene biosynthesis pathway and the points where these negative regulators act.
Here are detailed methodologies for two key techniques used to measure and manipulate ethylene pathways.
A common method to reduce ethylene synthesis is through chemical inhibition of the ACS enzyme.
Quantitative PCR (qPCR) is essential for validating the effect of your treatments on the expression of ethylene biosynthesis genes (ACS, ACO) or their negative regulators.
This FAQ addresses specific problems you might encounter during experiments.
| Problem / Question | Possible Cause | Solution / Advice |
|---|---|---|
| Low sensitivity in ELISA for detecting ACS/ACO | Inefficient coating or blocking leading to high background noise [3]. | Optimize antigen/antibody concentration for coating. Test different blocking agents (e.g., BSA, non-fat dried milk) to find the one that minimizes non-specific binding [3]. |
| High variability in qPCR results for ethylene genes | Poor RNA quality, inefficient reverse transcription, or primer-dimer formation [2]. | Use high-quality, intact RNA. Check primer specificity and use a probe-based qPCR assay for higher specificity compared to intercalating dyes [2]. |
| Chemical inhibitor (e.g., AVG) has no effect | Incorrect concentration, poor uptake, or instability of the inhibitor. | Perform a dose-response curve. Ensure the application method allows for sufficient uptake (e.g., use surfactant). Verify the inhibitor's stability in your solution and storage conditions. |
| How to confirm my treatment reduces ethylene? | Lack of direct ethylene measurement. | Use Gas Chromatography (GC) to directly measure ethylene gas produced by treated vs. control plant tissues. This is the gold standard for confirmation. |
The diagram below illustrates the canonical ethylene signal transduction pathway in Arabidopsis thaliana, based on the current model from your search results [1] [2] [3]. In the absence of ethylene, the receptors activate CTR1, which phosphorylates and inhibits EIN2, blocking the response. When ethylene is present, it binds to the receptors, inactivating the CTR1-EIN2 phosphorylation cascade. This allows EIN2 to be cleaved, and its C-terminal portion (EIN2-C) to translocate to the nucleus, stabilizing the EIN3/EIL1 transcription factors and initiating ethylene-responsive gene expression.
Here are solutions to frequently encountered problems in ethylene signaling experiments:
| Problem & Phenomenon | Possible Causes | Recommended Solutions & Checks |
|---|
| Weak/No Triple Response Seedlings show normal elongation on ethylene. | 1. Ethylene concentration too low. 2. Incorrect growth conditions (light, temperature). 3. Genetic background: Insensitive mutant. | 1. Dose calibration: Use a range of ACC (1-100 µM) or ethylene (0.5-10 µL/L) [3]. 2. Strict darkness: Verify light-tight containers; check temperature at 23-25°C. 3. Positive control: Include known sensitive (Col-0) and insensitive (ein2) lines. | | Constitutive Response Seedlings exhibit triple response in air. | 1. Ethylene contamination. 2. Contaminated seeds or agar. 3. Genetic background: ctr1 mutant. | 1. Air control integrity: Use sealed containers with potassium hydroxide or fresh air flow. 2. Aseptic technique: Re-sterilize seeds and use fresh media. 3. Genotyping: Confirm genotype of plant lines. | | Inconsistent Receptor Localization Poor ER co-localization in imaging. | 1. Protein overexpression artifacts. 2. Incorrect fixation or marker. | 1. Expression level: Use native promoters and low-expression vectors [1]. 2. Validated markers: Co-express with confirmed ER markers (e.g., HDEL). | | Unstable EIN3/EIL1 Proteins Low detection in western blots. | 1. Constitutive degradation by EBF1/2. 2. Protein degradation post-lysis. | 1. Ethylene induction: Treat with ACC/ethylene before sampling [2]. 2. Lysis protocol: Use fresh samples, add proteasome inhibitors (MG132) to extraction buffer. |
This is the fundamental bioassay for ethylene sensitivity in Arabidopsis [1] [3].
Workflow Diagram:
Materials & Reagents:
Procedure:
Co-immunoprecipitation (Co-IP) is used to study receptor complexes [1] [3].
Materials & Reagents:
Procedure:
1-Aminocyclopropane-1-carboxylic acid (ACC) is the direct biosynthetic precursor to the plant hormone ethylene. Its accurate quantification is crucial for research into plant physiology, stress responses, and fruit ripening [1] [2].
Quantifying ACC is technically challenging because it is a small, electroneutral molecule present in plant tissues at very low concentrations. Traditional methods often involve complex, lengthy sample pretreatment and derivatization using toxic reagents, which can introduce errors and poor repeatability [2].
Here are solutions to common problems that can affect the accuracy and reliability of your ACC measurements.
| Problem & Symptoms | Potential Causes | Solutions & Recommendations |
|---|
| Low Recovery Rate [2] | • Loss of analyte during complex sample preparation. • Use of solid-phase extraction (SPE) purification. • Derivatization process inefficiency. | • Adopt Liquid-Liquid Micro-Extraction (LLME) with ethyl acetate for simpler, effective purification [1] [2]. • Use [²H₄]ACC isotope-labeled internal standard to correct for analyte loss [2]. | | High Matrix Effects (Signal Suppression/Enhancement) [2] | • Co-elution of compounds that interfere with ionization. • Lack of a purification step. • No internal standard to compensate for effects. | • Include a LLME purification step to remove interfering compounds [2]. • Use [²H₄]ACC as an internal standard to account for changes in ionization efficiency [2]. • Employ precise control of the mobile phase entering the mass spectrometer to reduce source contamination [1]. | | Poor Method Sensitivity (High LOD/LOQ) [1] | • Inefficient ionization of the analyte. • Suboptimal mass spectrometer detector settings. | • Optimize the Multiple Reaction Monitoring (MRM) transitions on a triple quadrupole mass spectrometer. The established method uses MRM for high specificity [1] [2]. • Avoid derivatization to simplify the process and potentially improve detection of the native molecule [1]. | | Poor Repeatability (Low Precision) [1] | • Inconsistent sample handling or extraction. • Instability in the mass spectrometry signal. | • Strictly control sample preparation times and conditions (e.g., vortexing for 1 hour, consistent centrifugation) [2]. • Use the internal standard to normalize for run-to-run variation. • The cited method demonstrated good precision (3.54%) [1]. |
This protocol is adapted from a published method for quantifying ACC in fresh fruit tissues [2].
The following diagram illustrates the complete workflow from sample to result:
ACC Quantification Workflow
The following table summarizes the key validation metrics for the LLME with UHPLC-ESI-MS/MS method, demonstrating its strong performance [1].
| Performance Metric | Result / Value |
|---|---|
| Limit of Detection (LOD) | 2.5 pg |
| Matrix Effect (ME) | 92.6% |
| Precision | 3.54% |
| Recovery Rate | 95.82% |
| Linear Range | 0.5 to 1500 ng·mL⁻¹ |
| Coefficient of Determination (R²) | 0.9998 |
The table below summarizes key kinetic mechanisms for ethylene combustion identified in the search results.
| Mechanism Name | Key Features & Components | Reported Validation Targets |
|---|---|---|
| DLR Mechanism [1] | Hierarchical structure; C1-C3 oxidation chemistry with PAH formation; 125 species, 671 reactions (2021 version). | Ignition delay times, laminar flame speeds, species concentration profiles. |
| Aramco 3.0 [1] | Not specifically described for ethylene, but listed as a commonly compared mechanism. | Used as a benchmark for comparison in validation studies. |
| USC Mech II [1] | Not specifically described for ethylene, but listed as a commonly compared mechanism. | Used as a benchmark for comparison in validation studies. |
| Konnov Mechanism [1] | Not specifically described for ethylene, but listed as a commonly compared mechanism. | Used as a benchmark for comparison in validation studies. |
The predictive accuracy of the mechanisms listed above is typically evaluated against data from standardized experiments. Here are the methodologies for generating two key types of validation data, as referenced in the search results.
The following diagram illustrates the core pathways involved in the initial stages of ethylene oxidation, which are critical for accurately modeling its combustion behavior, especially under high-pressure conditions relevant to engines [5].
Context of Recent Research: The development of ethylene mechanisms is an active field. Recent studies, like the 2021 DLR mechanism, focus on optimizing reaction rate coefficients and performing data uncertainty analysis to improve predictions across a wide range of conditions (e.g., high pressure) rather than just adding more reactions [1]. These mechanisms are often integrated into computational fluid dynamics (CFD) simulations for engine design [6] [4].
How to Proceed with Mechanism Selection: The "best" mechanism often depends on your specific application conditions (e.g., pressure, temperature, equivalence ratio). A recommended approach is to:
The following table summarizes the objectives and key performance metrics of different ethylene kinetic models as reported in recent research.
| Model Name / Type | Process Objective | Key Performance Metrics | Optimal Conditions / Findings |
|---|
| Multiple Output Machine Learning (RF Model) [1] | Ethylene oligomerization & aromatization kinetics modeling [1] | Model prediction accuracy compared to a single-event kinetic model; Relative contribution of input variables (SHAP analysis) [1] | Best Algorithm: Random Forest (RF). Variable Importance: For light olefins (O2–O4): space time > temperature > Si/Al ratio > pressure [1] | | Simplified Kinetic Model for LES [2] | Ethylene supersonic combustion simulation for aerospace applications [2] | Accuracy in predicting ignition and flame propagation characteristics [2] | Designed for computational efficiency in Large Eddy Simulation (LES) while maintaining predictive accuracy [2] | | Chromium-Pyrrole Catalyst Model [3] | Selective trimerization of ethylene to 1-hexene [3] | Ethylene conversion to 1-hexene; Selectivity [3] | Conditions: Pressure: 18-30 bar, Temperature: 105-120°C, Catalyst concentration: 1.165-3.500 mg/L. Method: Inverse kinetic problem solving for rate constants [3] |
Here are the detailed experimental methodologies used to develop and validate the models mentioned above.
Machine Learning Model Validation for Oligomerization [1]: The study used datasets generated by a single-event kinetic model as a benchmark. Three machine learning algorithms—K-nearest neighbor (KNN), artificial neural network (ANN), and random forest regression (RF)—were trained on this data. Their predictions were compared against the benchmark kinetic model to evaluate accuracy. The best-performing model (RF) was further interpreted using SHapley Additive exPlanations (SHAP) to quantify the relative contribution and effect of each input variable (e.g., temperature, pressure) on product yields [1].
Experimental Validation of Trimerization Model [3]: Research was conducted using a semi-flow reactor. Experiments were designed to measure ethylene absorption and conversion to 1-hexene across a range of pressures (18–30 bar), temperatures (105–120°C), and catalyst concentrations (1.165–3.500 mg/L). A reaction route was proposed to describe the observed products. The inverse kinetic problem was solved using the experimental data to determine the rate constants of the elementary stages of the process, thereby building and validating the mathematical model [3].
Validation of Combustion Models [4]: While the specific experimental details for the 2025 model [2] are not fully elaborated in the search results, a foundational approach for validating detailed ethylene combustion mechanisms involves comparing model predictions with experimental data on ignition delay times, flame speeds, and species concentration profiles measured in controlled laboratory settings like laminar flame reactors and shock tubes [4].
The diagram below outlines the general workflow for developing and validating a detailed kinetic model, as illustrated by the research.
Abscission is a highly regulated process where plants shed organs like leaves, flowers, or fruits. The table below compares the primary hormones involved.
| Hormone | Primary Role in Abscission | Key Mechanisms & Interactions | Supporting Experimental Evidence |
|---|---|---|---|
| Ethylene | Promoter [1] | Promotes synthesis of cell wall-degrading enzymes like cellulase and polygalacturonase in the abscission zone [1]. Acts synergistically with ABA; can be antagonized by auxin [2]. | Accelerated leaf abscission and fruit ripening observed in tomato mutants overproducing ethylene (epinastic) [3]. |
| Abscisic Acid (ABA) | Promoter [1] | Known as a "stress hormone"; induces senescence and abscission, especially under drought stress [4]. Initiates a transcriptional cascade (HY5-AtERF11) that can repress ethylene biosynthesis, showing complex feedback [2]. | ABA-deficient notabilis mutants in tomato showed altered susceptibility to powdery mildew and modified cell wall fortification (callose deposition), linking stress-induced ABA to organ shedding pathways [3]. |
| Auxins | Inhibitor [1] | Produced in young leaves and seeds; flow through the abscission zone creates an "auxin gradient" that inhibits sensitivity to ethylene. Abscission proceeds when this gradient breaks down [1]. | Application of synthetic auxins (e.g., 2,4-D) is used in agriculture to prevent premature fruit drop by maintaining this inhibitory gradient [1]. |
| Cytokinins | Inhibitor | Generally delay senescence; balance the effects of other hormones. Their drop in concentration in aging tissues can contribute to abscission initiation [4]. | |
| Gibberellins (GAs) | Context-Dependent | Can delay senescence and abscission in some species. Research shows significant cross-talk with ethylene; in some cases, ethylene-induced growth inhibition can be reversed by GA application [5]. | In Arabidopsis mutants, constitutive GA signaling eliminated ethylene responses. The GA inhibitor paclobutrazol caused prolonged growth inhibition in response to ethylene [5]. |
Key experimental approaches used to study these hormones are detailed below.
The diagrams below illustrate the complex interactions between ethylene, ABA, and auxin signaling pathways that collectively regulate abscission.
The crosstalk between ethylene and ABA is particularly critical. Research shows their relationship is antagonistic yet interconnected. For instance:
The table below summarizes the available toxicological data for ethylene. A direct comparison with ethane is not possible with the current data.
| Compound | CAS Reg. No. | Acute Toxicity (LD₅₀) | Key Toxicological Concerns & Mechanisms | Classification / Remarks |
|---|
| Ethylene | 74-85-1 [1] | Not classified for acute lethal toxicity in searched results | • Metabolized to Ethylene Oxide (EO): A known human carcinogen [2]. • Inflammation Marker: Produced endogenously during systemic inflammation and lipid peroxidation [3]. • Hormone Disruption: Associated with impaired glucose metabolism and increased risk of diabetes [2]. | IARC Group 1 (for its metabolite, Ethylene Oxide) [2]. Endogenous production is part of inflammatory response [3]. | | Ethane | Information Not Available | Information Not Available | Information Not Available | Information Not Available |
Research indicates that ethylene's toxicity is largely linked to its metabolic conversion and role in human physiology.
The diagram below illustrates the key metabolic and inflammatory pathways associated with ethylene toxicity in humans:
The following table synthesizes data from multiple studies on Arabidopsis thaliana ethylene receptor mutants, highlighting the impact of different mutant combinations on growth and development. A key finding across research is that ethylene receptors function as negative regulators of the pathway; their loss leads to constitutive ethylene responses [1] [2].
| Mutant Combination | Receptors Present | Receptors Absent | Phenotype Description | Key Experimental Context |
|---|---|---|---|---|
| Single Mutants (e.g., etr1, ers1) [1] [3] | 4 others | 1 | No obvious phenotype in air; functionally redundant [1] [3]. | Etiolated seedling assay (triple response); light-grown seedling and adult plant morphology. |
| ers1 etr1 double mutant [1] [3] | ETR2, EIN4, ERS2 | ETR1, ERS1 | Severe constitutive response: miniature rosette, delayed flowering, sterility in light-grown plants; more severe than ctr1 [1] [3]. | Comparative analysis with other constitutive mutants (ctr1, triple mutants); introduction of ein2 mutation to test dependency. |
| Subfamily II triple mutant (e.g., etr1 etr2 ein4) [1] [4] | ERS1, ERS2 | ETR1, ETR2, EIN4 | Constitutive ethylene response, but less severe than ers1 etr1 double mutant [1]. | Etiolated seedling hypocotyl growth assay; rosette size measurement. |
| Receptor triple mutants (various combinations) [1] | 2 others | 3 | Partial constitutive ethylene response in etiolated seedlings, but remain responsive to exogenous ethylene [1]. | Hypocotyl length measurement in dark-grown seedlings with/without ethylene. |
| ers1 etr2 ein4 ers2 (ERS1 quadruple) [3] | ETR1 | ERS1, ETR2, EIN4, ERS2 | Strong growth inhibition (severe constitutive response) [3]. | Seedling hypocotyl length, primary root length, and rosette growth analysis. |
| etr1 etr2 ein4 ers2 (ETR1 quadruple) [3] | ERS1 | ETR1, ETR2, EIN4, ERS2 | Mild growth inhibition (weak constitutive response) [3]. | Seedling hypocotyl length, primary root length, and rosette growth analysis. |
The data in the comparison table are generated through well-established protocols. Here are the core methodologies used in the cited studies.
The diagrams below illustrate the canonical ethylene signaling pathway and how receptor mutants alter its function.
The functional analysis of ethylene receptor mutants reveals several critical concepts and open questions for future research.
| Aspect | Arabidopsis (Dicot Model) | Rice (Monocot Model) | Horticultural Crops (e.g., Tomato, Cucumber) |
|---|---|---|---|
| Core Signaling Pathway | Well-defined linear pathway: Receptors → CTR1 → EIN2 → EIN3/EIL → ERFs [1] [2] | Shares core components with Arabidopsis, but with nuanced regulation [1] | Conserved core pathway [3] [2] |
| Key Regulatory Components | EIN3-Binding F-box proteins (EBF1/2) control EIN3 stability [1] | OsEBF1 (also called OsCRW1) is a key F-box protein; mutants show amplified signaling [4] | Regulation heavily at biosynthesis level (ACS/ACO) by transcription factors and ubiquitin ligases [3] |
| Role in Development | Root growth, leaf abscission, fruit ripening, seed germination [2] | Root gravitropism; adaptation to semi-aquatic environments [1] [4] | Fruit ripening, fruit elongation, flower sex determination, senescence [3] |
| Response to Abiotic Stress | Central role in a "stress gene core" coordinating responses to multiple abiotic stresses [5] | Mechanosensing in soil antagonizes ethylene signaling to safeguard root gravitropism [4] | Requires optimal, tightly controlled production; overproduction can be detrimental under stress [3] |
| Unique Adaptations | The primary model system for discovering pathway components. | Ethylene signaling is effectively modulated by mechanosensing-induced calcium signaling in soil [4] | Sophisticated regulation for agronomic traits like shelf-life and flower development [3] |
The literature describes several standard methodologies used to generate the comparative data.
DR5rev::VENUS (for auxin) or pOsPIN2::OsPIN2-GFP into plants allows for the visualization of hormone distribution and protein localization in tissues, revealing mechanisms behind phenotypes like root coiling [4].The diagram below illustrates the highly conserved ethylene signaling pathway in plants, based primarily on the model from Arabidopsis, and highlights points of species-specific regulation. The pathway begins when ethylene (C₂H₄) is perceived by receptors on the endoplasmic reticulum membrane. In the absence of ethylene, the receptors activate CONSTITUTIVE TRIPLE RESPONSE1 (CTR1), which phosphorylates ETHYLENE INSENSITIVE2 (EIN2), leading to its degradation and preventing the ethylene response. When ethylene is present, it binds to the receptors, inactivating them and CTR1. This allows EIN2 to be cleaved, and its C-terminal portion translocates to the nucleus. In the nucleus, EIN2 stabilizes transcription factors like EIN3 and EIN3-LIKE1 (EIL1), which activate downstream Ethylene Response Factors (ERFs). The ERFs then regulate the expression of genes responsible for the wide range of ethylene-mediated processes. Key regulatory steps, such as the ubiquitin-mediated degradation of EIN3 by EBF proteins, are points where species-specific variations can fine-tune the response [1] [4] [2].
To build the comprehensive, data-driven guide you envision, I suggest the following steps:
Since the specific comparison guides you requested are not available, here is a summary of the core components of the ethylene signaling pathway in Arabidopsis thaliana, which is the foundation for any validation work. The following table outlines the key components based on the consolidated information from the search results [1] [2] [3].
| Component Name | Type/Function | Key Characteristics |
|---|---|---|
| ETR1, ERS1, ETR2, ERS2, EIN4 | Ethylene Receptors | ER membrane-localized; negative regulators of signaling; function as homodimers [1] [2]. |
| CTR1 | Serine/Threonine Protein Kinase | Raf-like kinase; negative regulator; phosphorylates EIN2 in absence of ethylene [1] [2]. |
| EIN2 | Central Signal Transducer | ER transmembrane protein; key positive regulator; C-terminal fragment (EIN2-C) cleaved and moves to nucleus upon signaling [1] [2] [4]. |
| EBF1/EBF2 | F-box Proteins | Target EIN3/EIL1 transcription factors for proteasomal degradation in the absence of ethylene [2] [4]. |
| EIN3/EIL1 | Transcription Factors | Key nuclear regulators; stabilized upon ethylene perception; activate downstream ERF genes [3] [4]. |
The relationships between these components are summarized in the pathway diagram below.
To proceed with creating your comparison guides, I suggest the following approaches:
| Inhibitor Name | Target Enzyme | Mechanism of Action | Experimental Evidence & Efficacy | Key Research Context |
|---|---|---|---|---|
| Aminoethoxyvinylglycine (AVG) [1] [2] | ACC Synthase (ACS) | Competitively inhibits ACS, a pyridoxal-5'-phosphate (PLP)-dependent enzyme [3]. | Reduces ethylene production and suppresses triple response in Arabidopsis mutants; widely used in plant physiology studies [1] [4] [5]. | A classical, well-characterized inhibitor; considered a standard in ethylene research [3]. |
| Pyrazinamide (PZA) / Pyrazinecarboxylic Acid (POA) [6] | ACC Oxidase (ACO) | Converted to POA in plant cells; binds to the active site of ACO, blocking substrate access [6]. | Suppressed ethylene production in eto1-2 mutant; IC₅₀ in the micromolar range; structural data from crystal complexes [6]. | Represents a novel class of specific ACO inhibitors; originally an anti-tuberculosis drug [6]. |
| Cobalt Ions (Co²⁺) [5] | ACC Oxidase (ACO) | Likely interferes with the Fe²⁺ cofactor required for ACO enzyme activity [6]. | 10 µM CoCl₂ stimulated root/shoot growth in barley, indicating inhibition of ethylene biosynthesis [5]. | A classical inhibitor, but non-specific as it affects other Fe²⁺-dependent enzymes [6]. |
| Quinazolinone-type Compounds [3] | ACC Synthase (ACS) | Uncompetitive inhibition of ACS, distinct from the competitive inhibition by AVG [3]. | Suppressed constitutive triple response in eto1-4 mutant; identified via high-throughput chemical screening [3]. | Novel inhibitors discovered through chemical genetics; potential for agrochemical development [3]. |
Here are the methodologies from pivotal studies that you can adapt for your own comparative experiments.
This phenotype-based assay is commonly used to identify and validate ethylene biosynthesis inhibitors.
eto1 (ethylene overproducer) are particularly sensitive for screening.eto1 background or on ACC-supplemented media to exhibit longer hypocotyls and roots, resembling the wild-type phenotype in air [6] [3].This biochemical assay directly tests if a compound inhibits ACS enzyme activity.
The diagram below illustrates the key steps in ethylene biosynthesis and where the major inhibitors act.
The discovery of novel inhibitors like the quinazolinones and PZA/POA opens up several promising avenues:
The following table synthesizes quantitative data on ethylene production rates from recent studies on Indian jujube and Chinese bayberry cultivars.
| Fruit Type | Cultivar Name | Ethylene Production Rate | Experimental Conditions | Citation |
|---|---|---|---|---|
| Indian Jujube | 'Tainung No. 9' (TN9) | Higher than other jujube cultivars [1] | 25°C, at 15 weeks after pollination (WAP) [1] | [1] |
| Indian Jujube | 'Kaohsiung No. 11' (KH11) | Almost constant [1] | 25°C, at 15 weeks after pollination (WAP) [1] | [1] |
| Indian Jujube | Multiple cultivars | Below 2 μL kg⁻¹ h⁻¹ [1] | 10°C storage, all maturing stages [1] | [1] |
| Chinese Bayberry | 'Biqi' (black) | 4.03 μL kg⁻¹ h⁻¹ [2] | Room temperature (25°C), peak after harvest [2] | [2] |
| Chinese Bayberry | 'Shuijing' (white) | 1.9 μL kg⁻¹ h⁻¹ [2] | Room temperature (25°C), peak after harvest [2] | [2] |
| Chinese Bayberry | 'Biqi' (black) | Higher than 'Shuijing' [2] | Correlation with high anthocyanin content [2] | [2] |
Key Insights from the Data:
To ensure the data is reproducible and the methodologies are clear, here are the experimental details from the studies cited above.
The differences in ethylene emission rates between cultivars are rooted in the fruit's biochemistry. The following diagram illustrates the generally accepted pathway for ethylene biosynthesis in plant tissues, which explains how the hormone is produced. The key enzymes ACC synthase (ACCs) and ACC oxidase (ACCo) are primary regulatory points and are influenced by genetics, fruit type, and environmental conditions [3].
The observed variation in ethylene production has direct implications for postharvest management and breeding.